3-Amino-5-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMASVAJFJFFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355928 | |
| Record name | 3-Amino-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-34-0 | |
| Record name | 5-Chloro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyridine is a halogenated aminopyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in the development of bioactive compounds.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to brown powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [1][2][3] |
| CAS Number | 22353-34-0 | [2][3][4] |
| Melting Point | 71-82 °C | [1][5] |
| Boiling Point | 275.8 °C at 760 mmHg (Predicted) | |
| Density | ~1.29 g/cm³ (for 3-Amino-2-chloropyridine) | [6][7] |
| Solubility | Moderately soluble in water and ethanol. | [6][7] |
| pKa (conjugate acid) | Not experimentally determined. For reference, the pKa of 3-aminopyridine is ~6.0 and 3-chloropyridine is 2.84. The pKa of this compound is expected to be lower than that of 3-aminopyridine due to the electron-withdrawing nature of the chlorine atom. | [8] |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of the pyridine nitrogen, the amino group, and the chlorine substituent. The pyridine ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution, while the amino group is an activating group that directs electrophilic substitution. The chlorine atom serves as a leaving group in nucleophilic substitution and a handle for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position of this compound can be displaced by various nucleophiles. However, it is less reactive than halogens at the 2- or 4-positions due to the meta-position relative to the ring nitrogen.[1] Elevated temperatures or the use of a catalyst may be required for these reactions to proceed efficiently.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the desired amine nucleophile (1.2 mmol, 1.2 equiv), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base such as potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk flask with a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine to be coupled (1.2 mmol, 1.2 equiv).
-
Remove the flask from the glovebox and add an anhydrous solvent such as toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Targeting Signaling Pathways
This compound and its derivatives are important scaffolds in the development of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. These inhibitors often target key signaling pathways that are dysregulated in cancer.
Checkpoint Kinase 1 (CHK1) Inhibition and the DNA Damage Response Pathway
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[9][10][11] Many cancer cells have defects in their DDR pathways, making them more reliant on CHK1 for survival. Therefore, inhibiting CHK1 can selectively kill cancer cells, especially in combination with DNA-damaging chemotherapy.
A potent and selective CHK1 inhibitor, CCT244747, incorporates a pyridin-2-ylamino moiety, highlighting the utility of aminopyridine scaffolds in targeting this pathway.[6][9][11][12] The synthesis of such inhibitors often involves the coupling of an aminopyridine derivative with another heterocyclic core.
Caption: The DNA Damage Response pathway and the role of CHK1 inhibitors.
Janus Kinase (JAK) Inhibition and the JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Derivatives of aminopyridines are utilized as core structures in the development of JAK inhibitors. For instance, triazolopyridine-based compounds, synthesized from aminopyridine precursors, have been shown to be potent JAK inhibitors. These inhibitors can block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the downstream gene expression that drives disease progression.
Caption: The JAK/STAT signaling pathway and the mechanism of JAK inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its distinct reactivity, stemming from the pyridine core and the amino and chloro substituents, allows for a wide range of chemical transformations. The ability to utilize this scaffold in the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways like the DNA damage response and JAK/STAT pathways underscores its importance for researchers and professionals in the field of drug development. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering a basis for its further exploration and application in the synthesis of novel and impactful molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CCT244747 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3 Amino Chloro Pyridine - High Purity Intermediate at Best Price [symaxlaboratories.net]
- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3-Amino-5-chloropyridine (CAS: 22353-34-0) for Research and Development
Abstract: This document provides a comprehensive technical overview of 3-Amino-5-chloropyridine, CAS number 22353-34-0. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This guide details the compound's physicochemical properties, chemical reactivity, established synthetic routes, and key applications. Detailed experimental protocols, safety information, and data visualizations are included to support practical laboratory use and strategic research planning.
Introduction
This compound, also known as 5-chloropyridin-3-amine, is a solid heterocyclic building block of significant importance in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, creates a unique electronic profile.[1] This distinct arrangement makes the compound a versatile precursor for a wide range of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1] Consequently, this compound serves as a critical scaffold and intermediate in the synthesis of novel pharmaceutical compounds, agrochemicals, and specialized polymers.[1][2] This guide consolidates technical data, experimental methodologies, and safety protocols to facilitate its effective use in research and development.
Physicochemical and General Data
The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and safety data sheets.
| Property | Value | Citations |
| CAS Number | 22353-34-0 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂ | [1][2][4] |
| Molecular Weight | 128.56 g/mol | [1][2][4] |
| Synonyms | 5-chloropyridin-3-amine, 5-Chloro-3-pyridinamine | [1][5] |
| Appearance | White to brown or very pale yellow powder/crystals | [1][2][3] |
| Melting Point | 71-82 °C (Reported ranges vary, e.g., 78-82°C, 72-78°C, 71-75°C) | [1][2][6] |
| Boiling Point | 275.8 °C at 760 mmHg | [6] |
| Purity | Typically ≥ 98.0% (by GC or HPLC) | [2][3] |
| Storage Conditions | Store in a cool, dark place (<15°C recommended); Air sensitive, store under inert gas | [1][3] |
| Solubility | Low water solubility | [7] |
Chemical Reactivity and Profile
The reactivity of this compound is dictated by the interplay between the pyridine nitrogen, the C3-amino group, and the C5-chloro group.
-
Influence of Substituents : The amino group (-NH₂) is a strong activating group that directs electrophilic attack to the ortho (C2, C4) and para (C6) positions.[1] The chlorine group (-Cl) is deactivating via induction but also directs ortho/para (C2, C4, C6) through resonance.[1] The combined effect of these groups strongly favors electrophilic substitution at the C2, C4, and C6 positions.[1]
-
Amino Group Reactivity : The exocyclic amino group is nucleophilic and can undergo reactions such as acylation and alkylation. Under controlled conditions, it can be oxidized to nitroso (-NO) or nitro (-NO₂) derivatives, which significantly alters the ring's electronic properties.[1]
-
Chloro Group Reactivity : The chlorine atom at the C5 position is meta to the ring nitrogen, making it less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the C2 or C4 positions.[1] Despite this reduced reactivity, displacement of the chlorine by various nucleophiles can be achieved, often requiring specific reaction conditions.[1] This position is, however, suitable for metal-catalyzed cross-coupling reactions.
Synthesis and Manufacturing
Several synthetic routes for this compound have been established to optimize yield and purity.[1] The primary strategies include the reduction of a nitrile precursor, amination of a chloropyridine, and chlorination of an aminopyridine.[1]
-
Reduction of 3-Cyano-5-chloropyridine : This is a common and effective route involving the reduction of the nitrile group. Catalytic hydrogenation is typically employed, with careful selection of the catalyst (e.g., Raney Nickel, Palladium on carbon) and conditions to prevent the undesired side reaction of dechlorination.[1]
-
Amination of 5-Chloropyridine : Direct amination is challenging as it can proceed through a highly reactive 3,4-pyridyne intermediate, leading to a mixture of 3-amino and 4-amino regioisomers, which complicates purification.[1]
-
Chlorination of 3-Aminopyridine : Direct chlorination can also be used, but regioselectivity can be an issue, requiring controlled reaction conditions to favor substitution at the C5 position.
Experimental Protocol: Synthesis via Reduction of 3-Cyano-5-chloropyridine (Conceptual)
This protocol is a representative methodology based on established chemical principles for nitrile reduction.[1] Researchers should optimize conditions for their specific laboratory setup and scale.
-
Objective: To synthesize this compound by the catalytic hydrogenation of 3-Cyano-5-chloropyridine.
-
Materials:
-
3-Cyano-5-chloropyridine (1.0 eq)
-
Raney Nickel (approx. 5-10% w/w) or Palladium on Carbon (Pd/C)
-
Solvent: Methanol or Ethanol, potentially with ammonia to minimize secondary amine formation[1]
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a three-neck flask with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
The reaction vessel is charged with 3-Cyano-5-chloropyridine and the chosen solvent (e.g., methanol).
-
The catalyst (e.g., Raney Nickel, handled as a slurry) is carefully added to the mixture under an inert atmosphere.
-
The vessel is sealed and purged several times with an inert gas before being evacuated and filled with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
The reaction is monitored for hydrogen uptake and/or by analytical methods (e.g., TLC, GC-MS) to determine completion.
-
Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas.
-
-
Work-up and Purification:
-
The reaction mixture is carefully filtered through a pad of filter aid (e.g., Celite) to remove the catalyst. The filter cake is washed with additional solvent.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography.
-
Applications in Research and Development
This compound is a valuable intermediate across several high-value research and industrial sectors.
Drug Discovery and Medicinal Chemistry
In the pharmaceutical industry, this compound is a highly valued starting material for synthesizing bioactive molecules.[1][2] Its structure serves as a core scaffold that can be chemically modified to develop novel therapeutic agents.[1] It has been incorporated into molecules investigated for anti-inflammatory, antimicrobial, and anticancer properties.[2]
Agrochemicals
The compound is also a key building block in the formulation of modern agricultural chemicals.[2] It is used in the synthesis of effective herbicides and pesticides, contributing to crop protection and improved yields.[2]
Material Science
In material science, this compound serves as a precursor for creating specialized ligands for metal complexes and as a monomer for functionalized polymers and coatings, potentially enhancing their durability and environmental resistance.[1][2]
Spectroscopic Analysis (Expected)
While actual spectra should be obtained experimentally, the following table outlines the expected signals based on the structure of this compound.
| Spectroscopy | Expected Signals and Features |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm). Protons at C2, C4, and C6 will exhibit coupling to each other (doublets or doublet of doublets).- Amine Protons: A broad singlet for the -NH₂ group, typically in the δ 4.0-6.0 ppm range, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to chlorine (C5) and the carbon attached to the amino group (C3) will show significant shifts due to substituent effects. |
| IR Spectroscopy | - N-H Stretching: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.- C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for an aromatic pyridine ring.- C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.- C-Cl Stretching: A band in the 600-800 cm⁻¹ region. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[7]
| Hazard Information | Details |
| GHS Classification | Toxic Solid, Organic, N.O.S. (UN2811), Hazard Class 6.1[7] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation/damage. Harmful if swallowed.[7] |
| Precautionary Statements | Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[7] |
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Avoid dust formation. Keep away from heat and strong oxidizing agents.[7]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[7] As the compound is air-sensitive, storage under an inert gas atmosphere is recommended.[1]
-
First-Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[7]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[7]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
This compound (CAS 22353-34-0) is a foundational building block in modern synthetic chemistry. Its unique electronic and structural characteristics make it an exceptionally versatile intermediate for creating complex molecules with significant biological and material properties. A thorough understanding of its reactivity, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective application in advancing pharmaceutical, agrochemical, and material science research.
References
Synthesis of 3-Amino-5-chloropyridine from 3,5-Dichloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the valuable building block, 3-amino-5-chloropyridine, commencing from the readily available starting material, 3,5-dichloropyridine. This transformation is of significant interest in medicinal chemistry and materials science for the development of novel molecular entities.[1] This document outlines the primary synthetic strategies, with a focus on the well-established Buchwald-Hartwig amination, and includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory research and development.
Introduction
This compound is a key intermediate characterized by a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chloro group.[1] This unique electronic profile makes it a versatile precursor for a range of chemical transformations, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, rendering it a valuable component in the synthesis of pharmaceuticals and functional materials.[1] The synthesis from 3,5-dichloropyridine presents a direct and convergent approach to this important molecule.
Synthetic Strategies
The introduction of an amino group onto the 3,5-dichloropyridine scaffold can be principally achieved through two main pathways:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] Given the challenges of using ammonia directly in these reactions, a common and effective strategy involves the use of an ammonia surrogate, such as benzophenone imine, followed by a subsequent hydrolysis step to unmask the primary amine.[3] This approach offers mild reaction conditions and broad functional group tolerance.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a chloride from 3,5-dichloropyridine with an amino nucleophile is a theoretically plausible route. However, this transformation is often challenging and typically requires harsh reaction conditions, such as high temperatures and pressures, due to the relatively low reactivity of the C-Cl bond in this substrate.[4][5][6] Regioselectivity can also be a concern in such reactions.
This guide will focus on the more robust and widely applicable Buchwald-Hartwig amination strategy.
Buchwald-Hartwig Amination Approach
The synthesis of this compound from 3,5-dichloropyridine via the Buchwald-Hartwig amination is a two-step process, as illustrated in the reaction scheme below. The first step involves the palladium-catalyzed coupling of 3,5-dichloropyridine with an ammonia surrogate, benzophenone imine. The resulting N-(5-chloropyridin-3-yl)benzophenone imine is then hydrolyzed under acidic conditions to yield the desired this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound from 3,5-dichloropyridine via the Buchwald-Hartwig amination.
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,5-Dichloropyridine, Benzophenone Imine | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone) dipalladium(0)), Xantphos, NaOtBu (Sodium tert-butoxide) | Toluene | 100-110 | 12-24 | 85-95 | >95 (LCMS) |
| 2 | N-(5-chloropyridin-3-yl)benzophenone imine | Aqueous HCl (Hydrochloric acid) | THF | Room Temp. | 2-4 | 90-98 | >98 (GC) |
Experimental Protocols
This procedure details the palladium-catalyzed coupling of 3,5-dichloropyridine with benzophenone imine.
Materials:
-
3,5-Dichloropyridine
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 3,5-dichloropyridine (1.0 equivalent) and anhydrous toluene to the flask.
-
Add benzophenone imine (1.1-1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the Buchwald-Hartwig amination step.
This procedure describes the deprotection of the intermediate imine to yield the final product.
Materials:
-
Crude N-(5-chloropyridin-3-yl)benzophenone imine
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude N-(5-chloropyridin-3-yl)benzophenone imine from the previous step in THF.
-
Add aqueous HCl (2 M) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Signaling Pathways and Logical Relationships
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps in this process.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The synthesis of this compound from 3,5-dichloropyridine is most effectively achieved through a two-step sequence involving a Buchwald-Hartwig amination with an ammonia surrogate, followed by hydrolysis. This method provides a reliable and high-yielding route to this important building block, avoiding the harsh conditions and potential regioselectivity issues associated with direct nucleophilic aromatic substitution. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
Spectroscopic Profile of 3-Amino-5-chloropyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-chloropyridine (CAS No: 22353-34-0), a heterocyclic building block significant in organic synthesis and medicinal chemistry.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
-
Molecular Formula: C₅H₅ClN₂[1]
-
Molecular Weight: 128.56 g/mol [1]
-
Appearance: White to brown powder or crystal[2]
-
Melting Point: 78.0 to 82.0 °C[2]
-
Synonyms: 5-Chloropyridin-3-amine[3]
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including various isomers and substituted pyridines.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.0 - 8.2 | Doublet (d) | ~2.0 - 3.0 |
| H-4 | ~7.2 - 7.4 | Triplet or Doublet of Doublets (t or dd) | ~2.0 - 3.0 |
| H-6 | ~8.1 - 8.3 | Doublet (d) | ~2.0 - 3.0 |
| -NH₂ | ~3.5 - 5.5 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms (N, Cl) and the amino substituent.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~145 - 150 |
| C-4 | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~138 - 143 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the amino group, as well as vibrations associated with the substituted pyridine ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3450 - 3250 | Medium - Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium |
| C=C and C=N Ring Stretch | 1600 - 1400 | Medium - Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| N-H Wag | 910 - 665 | Broad, Strong |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Molecular Ion (M⁺): m/z ≈ 128
-
Isotope Peak (M+2)⁺: m/z ≈ 130
-
Major Fragmentation Pathways:
-
Loss of HCN (m/z ≈ 101)
-
Loss of Cl radical (m/z ≈ 93)
-
Fragmentation of the pyridine ring
-
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): A common method for solid samples is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Visualizations
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Predicted ¹H NMR Assignments for this compound
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
References
Technical Guide: 3-Amino-5-chloropyridine in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Subject: 3-Amino-5-chloropyridine (5-Chloro-3-pyridinamine) is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1] Its unique electronic structure, featuring both an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine ring, makes it a versatile precursor for a wide array of chemical transformations.[1] This guide provides an overview of its core properties, key synthetic applications, and detailed experimental protocols relevant to drug discovery and development.
Core Properties of this compound
Summarized below are the fundamental physicochemical properties of this compound. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3][4][5] |
| Molecular Weight | 128.56 g/mol | [1][2][3][4] |
| CAS Number | 22353-34-0 | [1][2][3] |
| Appearance | White to brown or very pale yellow powder/crystal | [2][3][6] |
| Melting Point | 78.0 to 82.0 °C | [2][6] |
| Purity | Typically >98.0% | [3][4][6] |
| Synonyms | 5-chloropyridin-3-amine, 5-Chloro-3-aminopyridine | [1][2] |
Key Synthetic Applications & Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] The chlorine atom, although at the meta-position relative to the ring nitrogen, can participate in various metal-catalyzed cross-coupling reactions, which are fundamental to modern drug development.[1] Below are detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a carbon-carbon bond. This reaction is a cornerstone for constructing biaryl structures prevalent in medicinally active molecules.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
Standard Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the chosen arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[2]
Experimental Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7][8] This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask, glovebox, and inert atmosphere setup
Procedure:
-
Inside a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the flask.
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the flask to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting N-aryl compound by flash column chromatography.[2]
Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for which this compound is a suitable substrate. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 22353-34-0 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Technical Guide to the Solubility of 3-Amino-5-chloropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chloropyridine (CAS No: 22353-34-0), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its theoretical solubility profile based on molecular structure. Crucially, it provides a detailed, standardized experimental protocol for researchers to determine precise solubility values in various organic solvents.
Introduction to this compound
This compound, also known as 5-chloropyridin-3-amine, is a solid, white to brown crystalline powder with a molecular weight of 128.56 g/mol and a melting point between 78.0 and 82.0 °C.[1] Its structure, featuring a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing chlorine atom, makes it a versatile precursor for synthesizing a wide range of pharmaceutical compounds and functional materials.[1] Understanding its solubility is critical for reaction optimization, purification, formulation development, and drug discovery processes.
Theoretical Solubility Profile
The solubility of a compound is dictated by its intermolecular forces and the principle of "like dissolves like." The structural features of this compound suggest the following solubility characteristics:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing for interactions with protic solvents (e.g., alcohols).
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like ethanol and methanol.
-
Chloro Group (-Cl): The chlorine atom adds to the molecule's overall polarity and can participate in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Aromatic System: The aromatic ring allows for π-π stacking interactions, which may contribute to solubility in aromatic solvents like toluene, though this is likely to be limited due to the polar functional groups.
Based on this structure, this compound is expected to exhibit greater solubility in polar organic solvents compared to nonpolar solvents like hexane.
Quantitative Solubility Data
As of this review, comprehensive, publicly available quantitative data on the solubility of this compound in a range of organic solvents is limited. The following table is provided as a template for researchers to populate as they generate experimental data using the protocol outlined in the subsequent section.
| Solvent | Temperature (K) | Molar Solubility (mol/L) | Mole Fraction (x₁) | Solubility ( g/100 mL) |
| e.g., Methanol | 298.15 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ethanol | 298.15 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Acetone | 298.15 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 298.15 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Toluene | 298.15 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 298.15 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a constant temperature. This method is robust, widely accepted, and can be followed by gravimetric or spectroscopic analysis.
4.1. Objective
To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
4.2. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Oven or rotary evaporator
-
UV-Vis Spectrophotometer (for spectroscopic analysis)
4.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, confirming that the concentration of the solute in solution does not change over a prolonged period.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2-4 hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed container to remove any undissolved microparticles.
-
Analysis (Gravimetric Method):
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely using an oven set to a temperature below the compound's melting point or a rotary evaporator.
-
Once the solvent is removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.
-
-
Analysis (Spectroscopic Method):
-
Prepare a calibration curve by measuring the absorbance of several standard solutions of this compound of known concentrations in the chosen solvent at its wavelength of maximum absorbance (λmax).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration.
-
4.4. Calculation of Solubility
The solubility can be expressed in various units. For the gravimetric method, the mass solubility (S, in g/100 mL) can be calculated as:
S = (m₂ / V) * 100
Where:
-
m₂ is the mass of the dissolved this compound (g).
-
V is the volume of the supernatant withdrawn (mL).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Figure 1: Experimental workflow for solubility determination.
References
3-Amino-5-chloropyridine: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-5-chloropyridine. The information is compiled and synthesized from publicly available Safety Data Sheets (SDS) to ensure adherence to established safety protocols in a laboratory and drug development setting. This document is intended to supplement, not replace, institutional safety guidelines and professional judgment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand the potential health effects to implement appropriate safety measures.
Health Hazards:
-
Acute Toxicity: While specific LD50 data for this compound is not consistently provided, related compounds are harmful if swallowed.[1][2]
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Damage: Causes serious eye damage or irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
The target organs for this chemical include the respiratory system, eyes, and skin.[3][4]
Physicochemical Hazards:
-
Combustible solid.[5]
-
Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H5ClN2 | [7] |
| Molecular Weight | 128.56 g/mol | [8] |
| Physical State | Solid, crystal or powder | [3][8] |
| Melting Point | 51 - 56 °C / 123.8 - 132.8 °F | [3] |
| Flash Point | > 110 °C / > 230 °F | [3] |
Table 2: Transportation and Shipping Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | UN2811 | TOXIC SOLIDS, ORGANIC, N.O.S. (this compound) | 6.1 | III |
| TDG | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |
| IMDG | UN2810 | TOXIC LIQUID, ORGANIC, N.O.S. (3-Chloropyridine) | 6.1 | II |
| IATA | UN2810 | TOXIC LIQUID, ORGANIC, N.O.S. (3-Chloropyridine) | 6.1 | II |
Note: Some safety data sheets reference the general shipping information for toxic solids or related compounds.[3][5]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols for handling and storage is paramount to ensuring laboratory safety.
3.1. Handling Procedures:
-
Work under a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Use personal protective equipment as required.[3]
-
Avoid dust formation.[3]
3.2. Storage Conditions:
-
Store in a tightly closed container.[3]
-
Keep containers in a dry, cool, and well-ventilated place.[3][6]
-
Store locked up.[3]
-
Incompatible materials include strong oxidizing agents.[3][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][6] The resistance of the protective clothing to chemicals should be ascertained with the respective supplier.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[3] Immediately change contaminated clothing and launder before reuse.[1][5]
Emergency Procedures
In the event of an emergency, follow these established protocols. Immediate medical attention is required for all exposure incidents.[3]
5.1. First Aid Measures
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C5H5ClN2 | CID 818257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
The Versatile Scaffold: Unlocking the Potential of 3-Amino-5-chloropyridine in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutics is paramount. Among the myriad of heterocyclic compounds, pyridine derivatives have established themselves as a cornerstone of drug discovery, owing to their unique electronic properties and versatile reactivity. This technical guide focuses on a particularly valuable building block: 3-Amino-5-chloropyridine. The strategic placement of an amino group and a chlorine atom on the pyridine ring bestows this molecule with a rich chemical reactivity, making it a highly sought-after intermediate in the synthesis of a diverse array of biologically active compounds. This document will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into its synthetic utility, showcase examples of bioactive molecules derived from this scaffold, present quantitative biological data, and provide detailed experimental protocols.
The Chemical Versatility of this compound
This compound (CAS No: 22353-34-0) is a white to brown crystalline solid with the molecular formula C₅H₅ClN₂.[1] Its utility in organic synthesis stems from the presence of three key reactive sites: the nucleophilic amino group, the pyridine ring nitrogen, and the chlorine-substituted carbon atom, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.[1]
The amino group can readily undergo a variety of transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the resulting molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The chlorine atom, while less reactive than halogens at the 2- or 4-positions of the pyridine ring, can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This trifecta of reactivity makes this compound an ideal starting material for the construction of complex molecular architectures.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The this compound scaffold has proven to be a valuable core for the development of potent and selective kinase inhibitors.
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Research has shown that pyridine-containing compounds can effectively inhibit key kinases within this pathway.
While direct synthesis of PI3K inhibitors from this compound is an active area of research, a closely related analog, 3-amino-5-bromopyridine, has been successfully utilized in the synthesis of selective PI3Kβ inhibitors.[3] The synthetic strategy involved N-sulfonylation of the amino group followed by conversion to a pinacol boronic ester, which was then used in a Suzuki cross-coupling reaction with various aromatic bromides.[3] Given the similar reactivity of chloro- and bromo-pyridines in such coupling reactions, it is highly probable that this compound could be employed in analogous synthetic routes to generate novel PI3K inhibitors.
The general workflow for such a synthesis is depicted in the following diagram:
Quantitative Data on Bioactive Pyridine Derivatives
The following tables summarize the biological activity of various pyridine derivatives, highlighting the potential of this scaffold in generating potent anticancer agents. While not all compounds are direct derivatives of this compound, they showcase the effectiveness of the broader class of substituted aminopyridines in inhibiting cancer cell growth and specific kinase targets.
Table 1: Anticancer Activity of Imidazo[1,2-α]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 12 | HT-29 | 4.15 ± 2.93 |
| 18 | HT-29 | 10.11 ± 0.70 |
| 11 | HT-29 | 18.34 ± 1.22 |
| 18 | MCF-7 | 14.81 ± 0.20 |
| 11 | MCF-7 | 20.47 ± 0.10 |
| 12 | MCF-7 | 30.88 ± 14.44 |
| 14 | B16F10 | 21.75 ± 0.81 |
| 12 | B16F10 | 64.81 ± 15.78 |
Data extracted from a study on 3-aminoimidazo[1,2-α]pyridine compounds, which can be synthesized from aminopyridines.[4]
Table 2: Kinase Inhibitory Activity of Pyridine-based Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 |
| Pyrido[3,2-d]pyrimidine | mTOR | ~37 |
| Imidazo[1,2-a]pyridine | PI3Kα | Nanomolar range |
| Triazine-pyridine biheteroaryl | CDK1 | 21 |
Data compiled from various studies on pyridine-based kinase inhibitors.
Experimental Protocols
This section provides a general, illustrative protocol for a key synthetic transformation involving a chloropyridine derivative, the Suzuki-Miyaura coupling, which is a fundamental reaction in the synthesis of many kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine Derivative
Materials:
-
Substituted chloropyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the substituted chloropyridine, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following diagram illustrates the workflow for this experimental protocol:
References
3-Amino-5-chloropyridine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyridine, also known as 5-chloropyridin-3-amine, is a solid, heterocyclic compound that has emerged as a critical building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, imparts a unique electronic profile that makes it a versatile precursor for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, with a focus on its utility in the synthesis of complex, biologically active molecules. It is an essential intermediate for developing novel therapeutic agents, agrochemicals, and functionalized polymers.[1][2]
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups. The compound is noted to be air-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere.[1][3]
| Property | Value | Reference |
| CAS Number | 22353-34-0 | [1][3][4] |
| Molecular Formula | C₅H₅ClN₂ | [1][4] |
| Molecular Weight | 128.56 g/mol | [1][4] |
| Appearance | White to brown or very pale yellow powder/crystal | [1][3][5] |
| Melting Point | 78.0 to 82.0 °C | [1][5] |
| Purity | Min. 98.0% (GC) | [3] |
| InChI Key | ZHMASVAJFJFFLS-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Chloropyridin-3-amine, 5-Chloro-3-aminopyridine | [1][4][6] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2, 4, and 6 positions. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The chlorine atom at the C-5 position, while less reactive to nucleophilic aromatic substitution (SNAr) than halogens at the C-2 or C-4 positions, is an excellent handle for metal-catalyzed cross-coupling reactions.[1][7] This allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.
Figure 1: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions for their efficiency, selectivity, and functional group tolerance. This compound is an excellent substrate for these transformations.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8] While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands enables efficient coupling.[9]
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. CAS 22353-34-0 | this compound - Synblock [synblock.com]
- 5. This compound | 22353-34-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 22353-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Discovery and History of 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 3-Amino-5-chloropyridine (CAS No. 22353-34-0), a pivotal heterocyclic building block in medicinal chemistry and material science. This document details its physicochemical properties, outlines key synthetic routes with experimental protocols, and explores its significant role as a precursor in the development of therapeutic agents. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information and practical guidance.
Introduction
This compound, also known as 5-chloropyridin-3-amine, is a substituted pyridine derivative that has garnered significant attention in organic synthesis due to its versatile reactivity. The presence of an amino group, a chloro substituent, and a pyridine nitrogen atom imparts a unique electronic profile, making it a valuable scaffold for the synthesis of a diverse range of complex molecules. Its structural features allow for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. Consequently, this compound has emerged as a crucial intermediate in the synthesis of numerous biologically active compounds, particularly in the realms of anti-inflammatory and anticancer drug discovery.[1][2]
Physicochemical Properties
This compound is a white to brown crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22353-34-0 | [3] |
| Molecular Formula | C₅H₅ClN₂ | [3] |
| Molecular Weight | 128.56 g/mol | [3] |
| Melting Point | 78-82 °C | [2] |
| Appearance | White to brown powder/crystal | [1][2] |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | |
| Storage | Air sensitive; store in a cool, dark place under an inert gas. | [1] |
Historical Discovery and Development
Synthetic Methodologies
Several synthetic routes have been established for the preparation of this compound. The primary methods include the chlorination of 3-aminopyridine, the amination of a dichloropyridine precursor, and the reduction of a cyanopyridine or nitropyridine.
Chlorination of 3-Aminopyridine
The direct chlorination of 3-aminopyridine is a common and economically viable method. However, controlling the regioselectivity to favor the 5-position and preventing over-chlorination to form di- and trichlorinated byproducts are significant challenges. The strong activating effect of the amino group makes the pyridine ring highly susceptible to electrophilic attack.
To address this, the reaction is often carried out in a strongly acidic medium. Protonation of the pyridine nitrogen deactivates the ring towards further electrophilic substitution, thus allowing for more selective monochlorination.
Experimental Protocol: Chlorination of 3-Aminopyridine
-
Materials: 3-Aminopyridine, hydrochloric acid, and a chlorinating agent (e.g., chlorine gas or hydrogen peroxide/HCl).
-
Procedure:
-
Dissolve 3-aminopyridine (18.8g, 200mmol) in 110ml of hydrochloric acid at 0-5 °C.[4]
-
Introduce chlorine gas or add 30% hydrogen peroxide (27.2g, 240mmol) dropwise while maintaining the temperature at 0-5 °C.[4]
-
Allow the reaction to proceed at 15-20 °C for 3 hours.[4]
-
Quench the reaction by adding a 30% sodium sulfite solution (21g).[4]
-
Adjust the pH to 2-3 with a 50% sodium hydroxide solution, keeping the temperature below 40 °C.[4]
-
Extract the product with isopropyl acetate.[4]
-
The organic phase is then treated to isolate the 2-chloro-3-aminopyridine hydrochloride product. A similar principle of controlled chlorination can be applied to obtain the 3-amino-5-chloro isomer, though specific conditions may vary to favor the 5-position chlorination.
-
Table 2: Quantitative Data for Chlorination of 3-Aminopyridine (to 2-chloro-3-aminopyridine hydrochloride)
| Parameter | Value | Reference |
| Yield | 84% | [4] |
| Purity | 99.3% | [4] |
Logical Relationship of Chlorination Control
Caption: Control of regioselectivity in the chlorination of 3-aminopyridine.
Amination of Dichloropyridines
The synthesis of this compound can also be achieved through the nucleophilic aromatic substitution of a dihalopyridine, such as 3,5-dichloropyridine, with an amino group source. This approach can offer good regioselectivity depending on the reaction conditions and the nature of the aminating agent.
Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dichloropyridine (General Procedure)
-
Materials: 3,5-Dichloropyridine, an amine source (e.g., ammonia or a protected amine), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).
-
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the 3,5-dichloropyridine and the amine source.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Table 3: Representative Quantitative Data for Amination Reactions
| Starting Material | Product | Yield | Reference |
| 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | 70.5% | [1] |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Reduction of 5-Chloro-3-nitropyridine or 3-Cyano-5-chloropyridine
Another important synthetic route involves the reduction of a nitro or cyano group at the 3-position of a 5-chloropyridine ring. The reduction of 5-chloro-3-nitropyridine can be achieved using various reducing agents, such as catalytic hydrogenation.
Experimental Protocol: Reduction of a Nitropyridine (General)
-
Materials: 5-chloro-3-nitropyridine, a catalyst (e.g., 10% Pd/C), and a solvent (e.g., methanol).
-
Procedure:
-
To a solution of the nitropyridine derivative in methanol, add the Pd/C catalyst.
-
The reaction vessel is sealed and flushed with hydrogen gas.
-
The suspension is stirred at room temperature under a hydrogen atmosphere for a specified time.
-
The mixture is then filtered through celite to remove the catalyst and the solvent is evaporated in vacuo.
-
The crude product can be purified by column chromatography if necessary.[5]
-
Table 4: Quantitative Data for Reduction of a Nitropyridine Derivative
| Starting Material | Product | Yield | Reference |
| 2-amino-5-chloro-3-nitropyridine | 2,3-diaminopyridine | Not specified | [6] |
Role in Drug Discovery and Development
This compound serves as a vital building block for the synthesis of a wide array of pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.[1][2]
Precursor to Anti-inflammatory Agents
Derivatives of this compound have been investigated for their anti-inflammatory properties. The pyridine and amino moieties can be functionalized to interact with specific biological targets involved in inflammatory pathways. For instance, novel benzimidazole and imidazopyridine derivatives synthesized from aminopyridines have shown excellent inhibition of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.
Signaling Pathway: Inhibition of Inflammatory Cytokines
Caption: Inhibition of inflammatory cytokine production by aminopyridine derivatives.
Scaffold for Anticancer Agents
The this compound scaffold has also been utilized in the development of potential anticancer drugs. Derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain derivatives have demonstrated significant pro-apoptotic effects in glioblastoma cells.[2]
Intermediate in the Synthesis of Zopiclone
Although 2-amino-5-chloropyridine is the direct precursor, the synthesis of the nonbenzodiazepine hypnotic agent Zopiclone highlights the importance of chlorosubstituted aminopyridines in CNS drug development. Zopiclone acts as a positive allosteric modulator of the GABA-A receptor.
Signaling Pathway: GABA-A Receptor Modulation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. CAS 22353-34-0 | this compound - Synblock [synblock.com]
- 4. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 5. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes: Suzuki Coupling Protocol for 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly vital in the field of drug discovery and development, where the construction of biaryl and hetero-biaryl scaffolds is a common strategy for creating novel therapeutic agents. The 3-amino-5-arylpyridine moiety, in particular, is a privileged structure found in a variety of biologically active molecules.
This document provides a detailed protocol for the Suzuki coupling of 3-Amino-5-chloropyridine with various arylboronic acids. Due to its relative inertness compared to its bromo- or iodo-counterparts, the coupling of aryl chlorides requires carefully optimized conditions, including the use of specialized catalysts and ligands to achieve high efficiency.[2] The protocol described herein is adapted from established methods for structurally similar aminohalopyridines, providing a robust starting point for synthesis.[3][4]
The primary amino group in this compound presents a potential challenge, as the nitrogen's lone pair can coordinate to the palladium catalyst, potentially impeding the catalytic cycle.[3] However, the selected conditions are designed to achieve high yields without the need for protecting the amine functionality.
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 3-amino-5-arylpyridine product and regenerating the Pd(0) catalyst.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Two primary protocols are provided: a standard method using conventional heating and an accelerated method using microwave irradiation. The choice of protocol may depend on available equipment and desired reaction times.
Protocol 1: Conventional Heating
This protocol is adapted from procedures for the Suzuki coupling of 2-amino-5-chloropyridine.[4] It employs a catalyst system known for its high activity with aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and Water (4:1 v/v)
-
Standard Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 128.5 mg), the corresponding arylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol, 636.8 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 4:1 dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-5-arylpyridine.
Protocol 2: Microwave-Assisted Heating
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3] This protocol is adapted from conditions for the related 3-Amino-5-bromopyridine.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and Water (4:1 v/v)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (e.g., 0.5 mmol, 64.3 mg), the arylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol, 138.2 mg), and Pd(PPh₃)₄ (0.025 mmol, 28.9 mg).
-
Add the degassed 4:1 dioxane/water solvent mixture (e.g., 2.5 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 120-150 °C for 15-45 minutes. (Note: Optimal time and temperature should be determined empirically).
-
After the reaction, allow the vial to cool to room temperature.
-
Perform the work-up and purification as described in Protocol 1 (steps 6-8).
Figure 2: Standard experimental workflow for the Suzuki coupling.
Quantitative Data Summary
Direct yield data for the Suzuki coupling of this compound is not extensively available in the public domain. The following table presents representative yields for closely related structural analogs to provide an indication of expected outcomes under optimized conditions.
| Entry | Halopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 | [3] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 82 | [3] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 88 | [3] |
| 4 | 2-Amino-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Expected High | [4] |
Note: Yields for Entry 4 are predicted to be high based on the protocol's effectiveness for aryl chlorides, though specific percentages are not provided in the source material. Actual yields with this compound may vary and require optimization.
Applications in Drug Development
The 3-amino-5-arylpyridine scaffold is of significant interest to medicinal chemists. Nitrogen-containing heterocycles are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[5]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that serves as a hinge-binding motif within the ATP-binding pocket of the enzyme.
-
GPCR Ligands: Derivatives of aminopyridines have been explored as potent and selective ligands for G-protein coupled receptors, such as adenosine receptors, which are targets for inflammatory diseases, epilepsy, and neuropathic pain.[6][7]
-
Anticancer Agents: The quinoline and pyrazole families, which share structural similarities with functionalized pyridines, have shown significant anti-proliferative activity against various cancer cell lines, including breast cancer.[8]
-
Other Therapeutic Areas: The versatility of the aminopyridine core has led to its incorporation into compounds investigated as ACAT inhibitors for atherosclerosis, hypnotic drugs, and antimicrobials.[9][10]
The synthesis of libraries of 3-amino-5-arylpyridine analogs via the Suzuki coupling protocol enables extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds into clinical candidates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives [mdpi.com]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 3-arylamino- and 3-cycloalkylamino-5, 6-diphenyl-pyridazines active as ACAT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents. 3-Amino-5-chloropyridine is a valuable building block, and its functionalization via Buchwald-Hartwig amination opens avenues to a diverse range of novel pyridine derivatives with potential biological activity.
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of this compound. While chloropyridines can be challenging substrates due to the strength of the C-Cl bond, the use of specialized, bulky, and electron-rich phosphine ligands facilitates efficient coupling with a variety of primary and secondary amines.[2] This document will guide researchers through reaction principles, optimization strategies, and detailed experimental procedures.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a palladium catalyst, a phosphine ligand, a base, the aryl halide (this compound), and an amine.[3] The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-aryl or N-alkyl aminopyridine product and regenerating the active Pd(0) catalyst.[3]
The efficiency of this catalytic cycle is highly dependent on the judicious choice of ligand, base, solvent, and reaction temperature.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of chloropyridines. While specific data for this compound is limited in publicly available literature, the data presented for its isomer, 2-amino-5-chloropyridine, and other chloropyridines provide a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Isomeric Aminochloropyridines with Various Amines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-chloropyridine | Amine to be coupled | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | N/A | N/A |
| 2 | 3-Chloropyridine | Morpholine | Pd(OAc)₂ (1) | (o-biphenyl)P(t-Bu)₂ (1.5) | NaOtBu (1.4) | Toluene | 100 | 22 | 96 |
| 3 | 3-Chloropyridine | n-Hexylamine | Pd(OAc)₂ (1) | (o-biphenyl)P(t-Bu)₂ (1.5) | NaOtBu (1.4) | Toluene | 100 | 26 | 85 |
| 4 | 3-Chloropyridine | Benzylamine | Pd(OAc)₂ (1) | (o-biphenyl)P(t-Bu)₂ (1.5) | NaOtBu (1.4) | Toluene | 100 | 23 | 98 |
Data for entries 2-4 is for 3-chloropyridine and serves as a reference for a related substrate.[2] N/A: Not available in the cited literature.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure: [4]
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the flask.
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors utilizing 3-Amino-5-chloropyridine as a key starting material. This document outlines a representative synthetic strategy, experimental procedures, and the biological evaluation of the resulting compounds against relevant kinase targets.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its unique electronic properties, stemming from the electron-donating amino group and the electron-withdrawing chlorine atom, make it a valuable scaffold for creating diverse chemical libraries.[1] The amino group provides a vector for various transformations, while the chlorine atom can be readily displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.[1]
Kinase deregulation, through overexpression or mutation, is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[2] This document details a representative synthesis of a hypothetical kinase inhibitor derived from this compound, targeting kinases often implicated in oncology, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthetic Strategy Overview
A common and effective method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters, enabling the introduction of diverse substituents to modulate biological activity. The following workflow outlines the general synthetic approach.
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of the Amino Group in 3-Amino-5-chloropyridine for Drug Discovery
Introduction
3-Amino-5-chloropyridine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine ring substituted with a reactive amino group and a chlorine atom, offers multiple avenues for chemical modification. The derivatization of the exocyclic amino group at the C-3 position is a key strategy for synthesizing diverse libraries of compounds.[1] These modifications, including acylation, sulfonylation, alkylation, and arylation, allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing new therapeutic agents. The resulting amide, sulfonamide, and substituted amine derivatives are core structures in various biologically active compounds, including novel anti-inflammatory and anti-cancer agents.[1][2]
These application notes provide detailed protocols for the most common and effective methods for derivatizing the amino group of this compound, tailored for researchers, scientists, and drug development professionals.
Key Derivatization Strategies
The primary strategies for modifying the amino group of this compound involve the formation of new carbon-nitrogen or sulfur-nitrogen bonds.
-
Acylation: The reaction of the amino group with acylating agents (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This is one of the most common derivatizations to explore structure-activity relationships (SAR).
-
Sulfonylation: The reaction with sulfonyl chlorides to produce sulfonamides. Sulfonamide moieties are prevalent in a wide range of drugs due to their ability to act as hydrogen bond donors and acceptors.
-
Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.
-
Buchwald-Hartwig C-N Cross-Coupling: A powerful palladium-catalyzed reaction for forming N-aryl or N-heteroaryl derivatives, significantly expanding the accessible chemical space.[3][4][5]
The following sections provide detailed experimental protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes the synthesis of an N-acyl derivative (amide) from this compound using an acyl chloride.
Workflow for Acylation
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 128.56 mg).
-
Dissolve the starting material in anhydrous DCM (10 mL).
-
Add the base (e.g., TEA, 1.5 mmol, 0.21 mL) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-3-amino-5-chloropyridine.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of a sulfonamide derivative by reacting this compound with a sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Base: Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 128.56 mg) in anhydrous DCM (10 mL).
-
Add pyridine (2.0 mmol, 0.16 mL) as both the base and catalyst.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature overnight. Monitor reaction completion by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallize or purify the crude product by flash column chromatography to yield the pure sulfonamide derivative.
Protocol 3: Buchwald-Hartwig N-Arylation of this compound
This protocol outlines a palladium-catalyzed cross-coupling reaction to synthesize an N-aryl derivative.[3][5][6] This method is ideal for creating C(aryl)-N bonds that are otherwise difficult to form.[4]
Logical Diagram of Derivatization Paths
Caption: Key derivatization pathways for the amino group of this compound.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Schlenk flask or sealed tube, inert atmosphere setup
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).[6]
-
Add the aryl halide (1.0 mmol) and this compound (1.2 mmol, 154.27 mg) to the flask.
-
Remove the flask from the glovebox and add anhydrous, degassed toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the N-aryl derivative.
Data Summary
The choice of derivatization method depends on the desired final compound and its intended application. The following table summarizes the typical reaction conditions and outcomes for the protocols described.
| Derivatization Method | Reagents | Catalyst/Base | Solvent | Temp (°C) | Typical Yield | Product Class |
| Acylation | Acyl Chloride | TEA / DIPEA | DCM / THF | 0 to RT | 70-95% | Amide |
| Sulfonylation | Sulfonyl Chloride | Pyridine / TEA | DCM / MeCN | 0 to RT | 65-90% | Sulfonamide |
| Buchwald-Hartwig | Aryl Halide | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100-110 | 50-85% | N-Aryl Amine |
Characterization
All synthesized derivatives should be characterized thoroughly to confirm their structure and assess purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
The derivatization of the amino group of this compound is a fundamental step in the synthesis of novel compounds for drug discovery. The protocols provided herein for acylation, sulfonylation, and N-arylation offer robust and versatile methods for creating diverse chemical libraries. Careful selection of reagents and reaction conditions allows for the targeted synthesis of molecules with potentially valuable biological activities.
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-amino-5-chloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective C-C and C-N bond formation. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering insights into reaction conditions, catalytic systems, and expected outcomes.
The presence of the amino group can influence the catalytic cycle through coordination with the palladium center; however, with appropriate ligand selection, these reactions can proceed efficiently without the need for protecting groups.[1] The chlorine atom at the 5-position is less reactive than a bromine or iodine equivalent, often necessitating more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to facilitate the oxidative addition step.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 3-amino-5-arylpyridines. These products are valuable scaffolds in drug discovery. The reaction's tolerance to a wide range of functional groups makes it a favored methodology.[1]
Quantitative Data
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
Data is representative for analogous bromopyridine substrates and serves as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 2 mol%)
-
Ligand (if required, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of various primary and secondary amines to the 5-position of this compound to generate substituted 3,5-diaminopyridine derivatives.[3]
Quantitative Data
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of related chloro- and bromopyridines, which can serve as a starting point for optimization with this compound.
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 16 | High |
| 2 | Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 |
| 3 | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 12 | 66 |
| 4 | Cyclopentylamine | BrettPhos precatalyst | LiHMDS | THF | 65 | 12 | 78 |
| 5 | Benzylamine | BrettPhos precatalyst | LiHMDS | THF | 65 | 12 | 70 |
Data is representative for analogous haloaminopyridine substrates and serves as a starting point for optimization.[4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst or Catalyst/Ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv or LiHMDS, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Buchwald-Hartwig amination cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 3-amino-5-alkynylpyridine derivatives. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
Quantitative Data
The following table includes a specific example for a derivative of this compound and other relevant examples for analogous bromopyridines.
| Entry | Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 89 | [5] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | High | [5] |
| 3 | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | High | [5] |
| 4 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 | [5] |
Entry 1 corresponds to the formation of 3-Phenylethynyl-2-amino-5-chloropyridine, a close isomer of the target product. Other entries are for related 2-amino-3-bromopyridines.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 5.0 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and stir for 30 minutes.
-
Add this compound, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Sonogashira catalytic cycles.
Heck Coupling
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene, providing a route to vinyl-substituted aminopyridines. The reaction typically requires a palladium catalyst and a base.[6]
Quantitative Data
Specific yield data for the Heck coupling of this compound is limited. The table below provides general conditions that can be adapted for this substrate based on established Heck reaction protocols.
| Entry | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | 12-24 | Moderate |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | 12-24 | Moderate to Good |
| 3 | Acrylonitrile | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 12-24 | Moderate |
These conditions are representative and may require optimization for this compound.
Experimental Protocol: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Polar aprotic solvent (e.g., DMF or NMP)
-
Sealable reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, ligand (if used), and the base.
-
Add the alkene and the solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines utilizing 3-amino-5-chloropyridine as a versatile starting material. The methodologies described herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern medicinal chemistry for the construction of novel molecular entities with potential therapeutic applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The presence of three distinct functional handles—an amino group, a chloro group, and the pyridine nitrogen—allows for a diverse range of chemical transformations. The chloro substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The resulting substituted 3-aminopyridine scaffold is a common motif in many biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides an overview of the synthetic utility of this compound and detailed protocols for its use in key cross-coupling reactions.
Synthetic Utility of this compound
The reactivity of this compound allows for its elaboration into a wide array of substituted pyridines. The chlorine atom at the 5-position can be readily displaced through various cross-coupling reactions, while the amino group at the 3-position can be further functionalized or can influence the biological activity of the final compound.
Synthetic routes from this compound.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Amino-5-arylpyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Application Note: A Guide to the N-acylation of 3-Amino-5-chloropyridine
Introduction
3-Amino-5-chloropyridine is a crucial heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring an electron-donating amino group and an electron-withdrawing chlorine atom, provides a versatile scaffold for developing novel active molecules.[1] N-acylation of the primary amino group is a fundamental chemical transformation that yields stable amide derivatives. This reaction is one of the most frequently used in the synthesis of pharmaceuticals, allowing for the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs.[2]
This document provides detailed protocols for the N-acylation of this compound using two common and effective methods: acylation with acyl chlorides and acylation with acid anhydrides.
Caption: General chemical equation for the N-acylation of this compound.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound with various common acylating agents under the described reaction conditions. Actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Acetyl Chloride | N-(5-chloropyridin-3-yl)acetamide | 170.59 | 85-95 |
| Acetic Anhydride | N-(5-chloropyridin-3-yl)acetamide | 170.59 | 80-90 |
| Benzoyl Chloride | N-(5-chloropyridin-3-yl)benzamide | 232.67 | 80-90 |
| Isobutyryl Chloride | N-(5-chloropyridin-3-yl)isobutyramide | 198.65 | 80-90 |
Experimental Protocols
An inert atmosphere (e.g., Argon or Nitrogen) is recommended for these procedures to prevent moisture from hydrolyzing the acylating agents.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is a robust method for acylating aromatic amines and is adapted from standard procedures for similar substrates.[2] Acyl chlorides are highly reactive and can be used to acylate even unreactive amines.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.2 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent). Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise. Following the base, slowly add the desired acyl chloride (1.1 equivalents) dropwise. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition to control the reaction rate.[2]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.[2]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: N-Acylation using an Acid Anhydride
This method utilizes a carboxylic acid anhydride as the acylating agent. It is a common and effective alternative to using acyl chlorides.[4][5][6]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride) (1.5–2.0 eq.)
-
Anhydrous Pyridine (as solvent and base)
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol) in a dry flask under an inert atmosphere.[4]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the acid anhydride (1.5–2.0 equivalents) dropwise to the solution at 0 °C.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.[4]
-
Work-up: Quench the reaction by adding a small amount of methanol.[4]
-
Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.[4]
-
Extraction: Dilute the residue with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure.[4]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired product.[4]
Experimental Workflow Visualization
Caption: A generalized workflow for the N-acylation of this compound.
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-5-chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyridine is a critical building block in the pharmaceutical and agrochemical industries. Its derivatives are key intermediates in the synthesis of a wide range of bioactive molecules. The scale-up of the synthesis of this compound from laboratory to industrial production presents several challenges, including ensuring safety, efficiency, and cost-effectiveness.[1] Traditional synthesis methods often involve hazardous materials like chlorine gas, necessitating the development of safer and more environmentally friendly alternatives.[1]
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a common and effective method: the direct chlorination of 3-aminopyridine. The protocols provided are based on established chemical principles and data from related syntheses, offering a comprehensive guide for process development and optimization.
Synthetic Pathway Overview
The most direct and industrially viable route for the synthesis of this compound is the selective chlorination of 3-aminopyridine. This process requires careful control of reaction conditions to achieve high selectivity for the desired product and minimize the formation of di- and poly-chlorinated byproducts.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound via direct chlorination of 3-aminopyridine. These are generalized procedures and should be optimized for specific equipment and scales.
Protocol 1: Pilot-Scale Synthesis (1 kg Scale)
Objective: To produce approximately 1 kg of this compound.
Materials:
-
3-Aminopyridine (e.g., 1.3 kg, 13.8 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Sodium Hydroxide (NaOH, 50% solution)
-
Organic Solvent (e.g., Isopropyl Acetate)
-
Deionized Water
-
Sodium Sulfite (Na₂SO₃)
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature control, and addition funnels
-
pH meter
-
Extraction vessel
-
Distillation apparatus for solvent removal
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 20 L reactor with concentrated hydrochloric acid (e.g., 7.6 L). Cool the acid to 0-5 °C with constant stirring.
-
Addition of 3-Aminopyridine: Slowly add 3-aminopyridine (1.3 kg) to the cooled hydrochloric acid, ensuring the temperature does not exceed 10 °C.
-
Chlorination: Once the 3-aminopyridine is fully dissolved, begin the dropwise addition of 30% hydrogen peroxide (e.g., 1.88 L). Maintain the reaction temperature between 15-20 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the desired conversion of 3-aminopyridine is achieved (typically 3-4 hours).
-
Quenching: After the reaction is complete, add a solution of sodium sulfite (e.g., 1.45 kg in 5 L of water) to quench any unreacted oxidizing species.
-
Neutralization and Extraction: Adjust the pH of the reaction mixture to 2-3 using a 50% sodium hydroxide solution, keeping the temperature below 40 °C. Extract the product into an organic solvent such as isopropyl acetate (2 x 10 L).
-
Work-up: Combine the organic layers and wash with deionized water. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a product with >99% purity.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of aminopyridine derivatives, based on analogous processes.[2]
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Starting Material (3-Aminopyridine) | 10 g | 1.3 kg | 130 kg |
| Chlorinating Agent (HCl/H₂O₂) Ratio | 1:1.2 molar ratio | 1:1.2 molar ratio | Optimized (e.g., 1:1.15) |
| Reaction Temperature | 15-20 °C | 15-20 °C | 20-25 °C (optimized) |
| Reaction Time | 3-4 hours | 3-4 hours | 4-6 hours |
| Typical Yield (Crude) | 75-85% | 70-80% | 72-82% |
| Purity (after recrystallization) | >99% | >99% | >99.5% |
| Key Byproducts | 2,5-dichloro-3-aminopyridine | 2,5-dichloro-3-aminopyridine | 2,5-dichloro-3-aminopyridine |
Experimental Workflow
The overall workflow for the scale-up synthesis of this compound is depicted in the following diagram.
Caption: Scale-up synthesis workflow.
Safety and Handling Considerations
-
Hazardous Materials: The synthesis involves corrosive (HCl, NaOH) and oxidizing (H₂O₂) agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, must be worn.
-
Exothermic Reaction: The chlorination reaction is exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a large scale.
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors.
-
Waste Disposal: Aqueous and organic waste should be segregated and disposed of according to institutional and environmental regulations.
Conclusion
The scale-up synthesis of this compound derivatives is a challenging but essential process for the pharmaceutical and agrochemical industries. The protocol outlined in this document, centered on the controlled chlorination of 3-aminopyridine, provides a robust starting point for process development. Careful optimization of reaction parameters, diligent safety practices, and effective purification strategies are paramount to achieving a high-yielding, cost-effective, and safe manufacturing process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-5-chloropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound include:
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Direct Chlorination of 3-Aminopyridine: This involves the electrophilic chlorination of 3-aminopyridine. Various chlorinating agents can be used, with the reaction conditions being crucial to control selectivity.
-
Buchwald-Hartwig Amination of 5-Chloropyridine: This is a palladium-catalyzed cross-coupling reaction that forms the C-N bond between an amine and 5-chloropyridine. It offers high selectivity.[1]
-
Reduction of 3-Cyano-5-chloropyridine: This method typically employs catalytic hydrogenation to reduce the nitrile group to a primary amine.[2]
-
Multi-step Synthesis from 2-Aminopyridine: A longer route that involves nitration, acylation, reduction, chlorination, and hydrolysis steps.[3]
Q2: I am observing significant amounts of di-chlorinated byproducts in the chlorination of 3-aminopyridine. How can I improve the selectivity for the mono-chloro product?
A2: The formation of polychlorinated byproducts is a common issue. To enhance the selectivity for this compound, it is recommended to perform the reaction in a strongly acidic medium, such as concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride.[4][5] This protonates the pyridine nitrogen, deactivating the ring towards further electrophilic substitution and favoring mono-chlorination at the 5-position.[5]
Q3: My Buchwald-Hartwig amination of 5-chloropyridine is giving low yields. What are the key parameters to optimize?
A3: Low yields in the Buchwald-Hartwig amination of aryl chlorides are often due to the lower reactivity of the C-Cl bond.[1] Key optimization parameters include:
-
Catalyst and Ligand: Use a palladium pre-catalyst and a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos.[1][4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically most effective.[1][3]
-
Temperature: Elevated temperatures, often in the range of 80-110 °C, are usually required.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
Q4: During the reduction of 3-Cyano-5-chloropyridine, I am losing the chloro-substituent. How can I prevent this dechlorination?
A4: Dechlorination, or hydrodehalogenation, is a known side reaction in catalytic hydrogenation. To minimize this:
-
Catalyst Choice: The choice of catalyst is critical. While highly active catalysts like Palladium on carbon (Pd/C) can be used, they also increase the risk of dechlorination.[2] Raney Nickel is another option, often used with ammonia to suppress secondary amine formation.[2] Careful screening of catalysts and reaction conditions is necessary.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the extent of dechlorination. The addition of a catalyst poison or modifier can also be explored to selectively inhibit the C-Cl bond cleavage.
Troubleshooting Guides
Chlorination of 3-Aminopyridine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of the chlorinating agent are used. |
| Formation of multiple isomers. | - Control reaction temperature carefully. - Use a highly acidic medium to direct chlorination to the 5-position.[4][5] | |
| High Levels of Di- and Poly-chlorinated Impurities | Reaction conditions are too harsh or the pyridine ring is too activated. | - Perform the reaction in a strongly acidic medium (e.g., concentrated H₂SO₄) to deactivate the ring.[4][5] - Use a milder chlorinating agent. - Carefully control the stoichiometry of the chlorinating agent. |
| Difficult Purification | Presence of multiple isomers and polychlorinated byproducts. | - Utilize column chromatography for separation. - Recrystallization may be effective if the desired product is the major component. |
Buchwald-Hartwig Amination of 5-Chloropyridine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst. | - Use a palladium pre-catalyst (e.g., G3 or G4 palladacycle).[1] - Ensure the ligand is not degraded. Use a bulky, electron-rich phosphine ligand.[1] |
| Insufficiently strong base or poor base solubility. | - Use a strong, non-nucleophilic base like NaOtBu.[1][3] - Ensure the base is finely powdered and well-stirred. | |
| Reaction temperature is too low. | - Increase the reaction temperature to 80-110 °C.[1] | |
| Presence of oxygen or moisture. | - Ensure all reagents and solvents are dry and degassed.[1] - Maintain a strict inert atmosphere.[1] | |
| Formation of Hydrodehalogenation Byproduct (-Cl replaced by -H) | Reductive elimination is slow, allowing for competing side reactions. | - Use a slight excess of the amine (1.2-1.5 equivalents).[1] - Ensure strictly anhydrous conditions.[1] - Screen different ligands that may favor reductive elimination. |
Reduction of 3-Cyano-5-chloropyridine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction of the Nitrile Group | Insufficient catalyst activity or deactivation. | - Increase catalyst loading. - Ensure the hydrogen pressure is adequate. - Check for impurities in the starting material that may poison the catalyst. |
| Significant Dechlorination | Catalyst is too active for C-Cl bond stability. | - Screen different catalysts. Raney Nickel may be a milder option than Pd/C.[2] - Optimize reaction conditions: lower temperature and hydrogen pressure. - Consider the use of a selective catalyst poison to inhibit C-Cl hydrogenolysis. |
| Formation of Secondary Amines | Reaction of the primary amine product with an intermediate imine. | - The addition of ammonia to the reaction mixture can help to suppress the formation of secondary amines.[2] |
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Chlorination | 3-Aminopyridine | Cl₂ in conc. H₂SO₄ | Up to 86.8% | 98.7% | [5] |
| Chlorination | 2-Aminopyridine | HCl, NaClO | 71.6% | 84.2% | [6] |
| Buchwald-Hartwig Amination | 5-Chloropyridine | Pd₂(dba)₃, XPhos, NaOtBu | High yields reported for similar aryl chlorides. | Generally high purity after chromatography. | [1] |
| Hofmann Degradation | Nicotinamide | NaOCl, NaOH | Not specified for this compound directly, but a route for aminopyridines. | Not specified. | [7] |
Experimental Protocols
Protocol 1: Chlorination of 3-Aminopyridine in a Strongly Acidic Medium
This protocol is adapted from a patented procedure for the synthesis of 2-amino-5-chloropyridine, which can be applied to 3-aminopyridine with expected similar regioselectivity under strongly acidic conditions.[5]
-
In a flask equipped with a stirrer and a gas inlet, add concentrated sulfuric acid.
-
Cool the acid in an ice bath and slowly add 3-aminopyridine in portions, maintaining the temperature below 25 °C.
-
Bubble chlorine gas through the solution for a specified period while maintaining a low temperature.
-
After the reaction is complete, pour the mixture over ice and carefully neutralize with a strong base (e.g., 50% NaOH solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 5-Chloropyridine
This is a general protocol for the amination of aryl chlorides.[1]
-
In a glovebox, charge a Schlenk flask with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add 5-chloropyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Remove the flask from the glovebox and add anhydrous, degassed toluene under an inert atmosphere.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for the chlorination of 3-aminopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 3-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3-aminopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the direct chlorination of 3-aminopyridine?
The direct chlorination of 3-aminopyridine is an electrophilic aromatic substitution reaction. The primary and desired product is typically 2-chloro-3-aminopyridine . However, due to the directing effects of the amino group and the electronic nature of the pyridine ring, several side products are commonly formed.
The most frequently reported side products include:
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4-chloro-3-aminopyridine
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6-chloro-3-aminopyridine
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Dichlorinated products , such as 2,5-dichloro-3-aminopyridine and 2,6-dichloro-3-aminopyridine .[1][2]
The formation and distribution of these isomers are highly dependent on the reaction conditions.
Q2: What is the general mechanism for the formation of these products?
The chlorination of 3-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is an activating, ortho-para directing group, while the nitrogen atom in the pyridine ring is deactivating and meta-directing. The interplay of these effects leads to substitution primarily at the C2, C4, and C6 positions.
-
Attack at C2 (ortho to -NH₂): This is generally the most favored position, leading to the desired product, 2-chloro-3-aminopyridine. The amino group strongly activates this position.
-
Attack at C4 (para to -NH₂): This position is also activated by the amino group, leading to the formation of 4-chloro-3-aminopyridine.
-
Attack at C6 (ortho to -NH₂): Substitution at this position can also occur, yielding 6-chloro-3-aminopyridine.
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Over-chlorination: If the reaction conditions are too harsh or the reaction time is extended, a second chlorination can occur on the already chlorinated ring, leading to dichlorinated byproducts. For instance, 2-chloro-3-aminopyridine can be further chlorinated at the 5-position to give 2,5-dichloro-3-aminopyridine.
Q3: How can I minimize the formation of side products?
Controlling the regioselectivity of the chlorination is crucial. Here are some strategies to minimize the formation of unwanted isomers:
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Control of Reaction Temperature: Lower temperatures generally favor the formation of the kinetically controlled product and can reduce over-chlorination. Reactions are often carried out at temperatures ranging from 0°C to 20°C.[3]
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Stoichiometry of Chlorinating Agent: Using a controlled amount of the chlorinating agent (closer to a 1:1 molar ratio with 3-aminopyridine) can help prevent di-substitution.
-
Choice of Chlorinating Agent: Different chlorinating agents can offer varying levels of selectivity. Common agents include chlorine gas (Cl₂), and a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂).
-
Use of Catalysts: Certain catalysts, such as iron or copper chlorides, can influence the regioselectivity of the chlorination.[2]
-
Alternative Synthetic Routes: If high purity of a specific isomer is required and direct chlorination proves problematic, consider alternative synthetic strategies. For example, a method starting from 2-pyridone has been reported to yield 2-chloro-3-aminopyridine with high selectivity and fewer by-products.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-chloro-3-aminopyridine and high prevalence of dichlorinated byproducts. | 1. Excess of chlorinating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the chlorinating agent. A molar ratio of approximately 1.1-1.2 to 1 of chlorinating agent to 3-aminopyridine is a good starting point. 2. Maintain a low reaction temperature, for example, between 0-15°C. 3. Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed. |
| Significant formation of the 4-chloro or 6-chloro isomers. | The reaction conditions favor the formation of the thermodynamically more stable isomers or are not selective for the 2-position. | 1. Experiment with different catalysts (e.g., FeCl₃, CuCl₂) which can influence the regioselectivity.[2] 2. Adjust the solvent system. 3. Consider a different chlorinating agent that may offer better regioselectivity under your specific conditions. |
| Difficulty in separating the desired 2-chloro isomer from byproducts. | The various chloro-3-aminopyridine isomers have similar physical properties, making separation by standard crystallization or chromatography challenging. | 1. Utilize high-performance liquid chromatography (HPLC) for separation. Specific methods for separating aminopyridine isomers have been developed. 2. Consider converting the mixture of isomers into their hydrochloride salts, which may have different solubilities, facilitating separation by fractional crystallization.[3] |
| Dark coloration of the final product. | Formation of polymeric or degradation byproducts, often due to harsh reaction conditions. | 1. Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used. 2. Purify the crude product using activated carbon treatment followed by recrystallization. 3. Optimize the work-up procedure to remove impurities effectively. |
Quantitative Data Summary
The following tables summarize quantitative data from different chlorination protocols of 3-aminopyridine.
Table 1: Chlorination with Chlorine Gas and a Catalyst [2]
| Parameter | Value |
| Starting Material | 3-Aminopyridine |
| Chlorinating Agent | Chlorine gas |
| Catalyst | Ferric chloride |
| Solvent | Aqueous Hydrochloric Acid |
| Temperature | 15-50°C |
| Yield of 2-chloro-3-aminopyridine | 70-75% |
| Dichloro-3-aminopyridine byproduct | 6.1% |
Table 2: Chlorination with Hydrogen Peroxide and Hydrochloric Acid [3]
| Parameter | Value |
| Starting Material | 3-Aminopyridine (18.8g) |
| Chlorinating Agent | 30% Hydrogen Peroxide (27.2g) |
| Solvent | Hydrochloric Acid (110ml) |
| Temperature | 0-5°C (addition), 15-20°C (reaction) |
| Reaction Time | 3 hours |
| Yield of 2-chloro-3-aminopyridine HCl | 82-83% |
| Purity of 2-chloro-3-aminopyridine HCl | 99.2-99.3% |
| 2,6-dichloro-3-aminopyridine byproduct | 0.25-0.4% |
Experimental Protocols
Protocol 1: Chlorination of 3-Aminopyridine using Chlorine Gas [2]
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid
-
Ferric Chloride (catalyst)
-
Chlorine Gas
-
Sodium Bisulfite solution
-
Ethylenediamine tetraacetic acid (EDTA)
-
50% Sodium Hydroxide solution
-
Ammonium Carbonate
-
Potassium Carbonate solution
Procedure:
-
Prepare a 25-45% (by weight) aqueous solution of one molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride.
-
Add a catalytic amount (1-8% by weight based on 3-aminopyridine) of ferric chloride.
-
Stir the solution and maintain the temperature between 15-50°C.
-
Introduce chlorine gas into the reaction mixture. The reaction is exothermic and can be controlled by adjusting the rate of chlorine addition and/or by external cooling.
-
Monitor the reaction to completion by a suitable analytical method (e.g., TLC, GC).
-
For work-up, add a solution of sodium bisulfite in water, followed by ethylenediamine tetraacetic acid.
-
Neutralize the reaction mixture by the addition of 50% sodium hydroxide solution while maintaining a low temperature (-25°C).
-
Slowly add ammonium carbonate, followed by a solution of potassium carbonate, while maintaining the temperature between 18 and 22°C.
-
The product, 2-chloro-3-aminopyridine, will precipitate and can be collected by filtration.
Protocol 2: Chlorination of 3-Aminopyridine using Hydrogen Peroxide [3]
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid
-
30% Hydrogen Peroxide
-
30% Sodium Sulfite solution
-
Organic solvent (e.g., ethyl acetate)
-
50% Sodium Hydroxide solution
Procedure:
-
Dissolve 18.8g of 3-aminopyridine in 110ml of hydrochloric acid.
-
Cool the solution to 0-5°C.
-
Slowly add 27.2g of 30% hydrogen peroxide, maintaining the temperature between 0-5°C.
-
Allow the reaction mixture to react at 15-20°C for 3 hours.
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Add 21g of 30% sodium sulfite solution to quench the reaction. This will result in a mixture of 2-chloro-3-aminopyridine and 2,6-dichloro-3-aminopyridine.
-
Adjust the pH of the solution to 2-7 using a 50% sodium hydroxide solution.
-
Extract the products with an organic solvent.
-
The desired 2-chloro-3-aminopyridine can be isolated as its hydrochloride salt.
Visualizations
Caption: Reaction pathways in the chlorination of 3-aminopyridine.
Caption: General experimental workflow for the chlorination of 3-aminopyridine.
References
Technical Support Center: Purification of 3-Amino-5-chloropyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-5-chloropyridine via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, suitable solvents to consider for screening include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures of these with water or hexane. The choice of solvent may depend on the specific impurities present in the crude material.
Q2: My this compound is a brownish powder. Can recrystallization improve its color?
A2: Yes, recrystallization is an effective method for removing colored impurities. If the crude material is significantly discolored, a small amount of activated carbon can be added to the hot solution before filtration to adsorb these impurities. However, use activated carbon sparingly as it can also adsorb the desired product, leading to a lower yield.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can arise from the synthetic route used. These may include regioisomers (such as 2-Amino-5-chloropyridine), starting materials, and over-chlorinated byproducts (like 3-Amino-2,5-dichloropyridine).[1] The choice of recrystallization solvent can be optimized to selectively exclude these impurities.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 78-82°C.[1] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent was used. | - Try a different solvent or a solvent mixture. - Add more hot solvent in small increments until the solid dissolves. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated. - The cooling rate is too fast. - The presence of certain impurities can lower the melting point of the mixture. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period. - Try a different recrystallization solvent. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound. |
| Crystal formation is very rapid and results in a fine powder. | - The solution was cooled too quickly. | - Reheat the solution to redissolve the solid, and potentially add a small amount of extra solvent. Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| The yield of purified product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - Some product was lost during transfers. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. - Rinse all glassware with a small amount of the cold recrystallization solvent and combine the rinses with the main product. |
| The purified product is still impure (e.g., broad melting point). | - The chosen solvent did not effectively separate the impurity. - The cooling was too rapid, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent or consider a multi-step purification process. - Ensure slow cooling to allow for the formation of well-ordered crystals. |
Quantitative Data Summary
| Solvent | Solubility at 25°C (Room Temperature) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly soluble | Moderately soluble | Possible, may require a large volume of solvent. |
| Ethanol | Moderately soluble | Very soluble | Good potential candidate. |
| Methanol | Soluble | Very soluble | May be too soluble at room temperature, leading to lower yields. |
| Isopropanol | Sparingly soluble | Soluble | Good potential candidate. |
| Ethyl Acetate | Sparingly soluble | Soluble | Good potential candidate. |
| Toluene | Sparingly soluble | Soluble | Good potential candidate, especially for less polar impurities. |
| Hexane | Insoluble | Sparingly soluble | Likely a poor solvent on its own, but could be used as an anti-solvent in a mixed-solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale before proceeding with a larger batch.
1. Solvent Selection:
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Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
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Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility.
-
A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound when hot.
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Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate and stirring.
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize the yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Overcoming poor reactivity in 3-Amino-5-chloropyridine couplings
Welcome to the technical support center for overcoming challenges in coupling reactions involving 3-Amino-5-chloropyridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in some coupling reactions?
A: The reactivity of this compound is influenced by its unique electronic structure. The pyridine ring contains an electron-withdrawing nitrogen atom, which deactivates the ring towards electrophilic attack but activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[1][2] However, the chlorine atom in this compound is at the C-5 position, which is meta to the ring nitrogen.[1][2] This position does not receive the same level of electronic activation as the ortho and para positions, making the C-Cl bond less susceptible to cleavage and nucleophilic attack, thus leading to sluggish or unsuccessful reactions under standard conditions.[2]
Q2: My coupling reaction has failed or resulted in a low yield. What are the initial troubleshooting steps?
A: Before modifying core reaction parameters, it's crucial to verify the fundamentals.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction.
-
Reagent Quality: Verify the purity and stability of your reagents. This compound is an air-sensitive solid and should be stored appropriately.[1] Boronic acids (for Suzuki couplings) can degrade over time. Ensure solvents are anhydrous and properly degassed, as water and oxygen can interfere with the catalytic cycle.
-
Base Integrity: Many reactions rely on strong, anhydrous bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[2] Ensure your base has not been compromised by moisture.
Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A: Due to the lower reactivity of the C-Cl bond at the 5-position, modern cross-coupling reactions are generally required. The most successful and widely used methods are:
-
Buchwald-Hartwig Amination: This is a cornerstone for forming C-N bonds with heteroaromatic systems.[1] It utilizes specialized palladium catalysts with bulky phosphine ligands to couple amines with aryl halides under milder conditions than traditional methods.[1][4]
-
Suzuki-Miyaura Coupling: This is a powerful and versatile method for forming C-C bonds by coupling the pyridine with an organoboronic acid or ester.[2][5] Like the Buchwald-Hartwig reaction, it relies on a palladium catalyst and a suitable ligand.[5]
Q4: How critical is the choice of ligand for these coupling reactions?
A: The ligand is arguably one of the most critical components for a successful reaction with a challenging substrate like this compound. The ligand stabilizes the palladium center, facilitates key steps in the catalytic cycle (oxidative addition and reductive elimination), and can prevent catalyst decomposition.[3][4] For deactivated chlorides, sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often required to promote the rate-limiting oxidative addition step.[2][3]
Q5: My reaction is clean but very slow. How can I increase the reaction rate without causing decomposition?
A: Increasing the reaction temperature is a common strategy to accelerate slow reactions, with typical temperatures ranging from 80-110 °C.[2][6] However, if this leads to decomposition, consider other factors. The choice of solvent can influence reaction rates; toluene and dioxane are common choices.[3][5] Additionally, the selection of the base can be pivotal. While strong bases like NaOtBu are effective, sometimes a different base like K₃PO₄ or Cs₂CO₃ may offer a better balance of reactivity and substrate stability.[2][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings of this compound are common. The following workflow and parameter table can help diagnose and solve the issue.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Table 1: Recommended Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Screen different Pd(0) or Pd(II) sources. | The choice of precursor can influence the formation of the active catalytic species. |
| Ligand | SPhos (4-10 mol%) | Screen other bulky monophosphine ligands (e.g., XPhos, RuPhos). | The ligand is crucial for activating the C-Cl bond. Sterically hindered ligands promote oxidative addition.[2] |
| Base | K₃PO₄ (3.0 equiv) | Try other bases like Cs₂CO₃ or K₂CO₃. The choice can be critical for the transmetalation step.[5][8] | |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | Try anhydrous solvents like toluene or THF. | The solvent affects the solubility of reagents and the stability of intermediates.[5] |
| Temperature | 100 °C | Increase incrementally to 110-120 °C. | Higher temperatures can overcome the activation energy barrier for unreactive chlorides.[5] |
| Boron Source | Arylboronic Acid (1.5 equiv) | Switch to a more stable boronate ester (e.g., MIDA or pinacol). | Boronic acids can be unstable; esters offer greater stability and controlled release.[7] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.[2]
-
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The catalytic cycle and optimization parameters are detailed below.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Recommended Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Use a pre-catalyst (e.g., XPhos-Pd-G3) for more reliable activation. | Pre-catalysts can provide more consistent generation of the active Pd(0) species.[6] |
| Ligand | XPhos (4 mol%) | For very bulky amines, try other ligands like BrettPhos. | The ligand choice is critical and depends on the steric and electronic properties of the amine coupling partner.[3] |
| Base | NaOtBu (1.4 equiv) | For base-sensitive substrates, try a weaker base like K₂CO₃ or K₃PO₄, though this may require higher temperatures.[3] | A strong base is usually needed to deprotonate the amine or the intermediate complex.[4][9] |
| Solvent | Anhydrous Toluene | Try other solvents like dioxane or THF. Avoid chlorinated solvents and acetonitrile.[3][6] | The solvent must be inert to the reaction conditions and capable of solubilizing the reagents.[6] |
| Temperature | 100-110 °C | Adjust temperature based on reaction progress and substrate stability. | Sufficient thermal energy is needed to drive the catalytic cycle, especially with a deactivated chloride.[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
-
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Stability of 3-Amino-5-chloropyridine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-5-chloropyridine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in acidic solutions?
A1: this compound is susceptible to degradation in acidic environments, particularly under harsh conditions such as elevated temperatures and strong acid concentrations. The primary degradation pathway is likely hydrolysis, which can lead to the formation of impurities that may affect experimental outcomes. In acidic solutions, the pyridine nitrogen atom becomes protonated, which can influence the compound's stability and reactivity.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: While specific degradation products under all acidic conditions have not been extensively documented in publicly available literature, based on the chemical structure, the most probable degradation product is 3-Amino-5-hydroxypyridine, formed through the hydrolysis of the chloro group. Dehalogenation to form 3-aminopyridine is another potential, though likely minor, degradation pathway.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products, allowing for their quantification over time.
Q4: What are the recommended storage conditions for this compound in acidic solutions?
A4: To minimize degradation, it is recommended to prepare acidic solutions of this compound fresh and use them as quickly as possible. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light. For longer-term storage, the solid form of the compound is more stable.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: You observe additional, unexpected peaks in your chromatogram when analyzing a sample of this compound that has been in an acidic solution.
Possible Cause: These unexpected peaks are likely degradation products of this compound. The acidic conditions of your mobile phase or sample preparation may be causing on-column or in-solution degradation.
Resolution:
-
Confirm Degradation: Analyze a freshly prepared sample of this compound to see if the unexpected peaks are present. If they are not, degradation is likely occurring over time.
-
Identify Degradants: If you have access to LC-MS, analyze the unexpected peaks to determine their mass-to-charge ratio (m/z). A peak with an m/z corresponding to 3-Amino-5-hydroxypyridine would strongly suggest hydrolysis.
-
Optimize Analytical Method:
-
Mobile Phase pH: If possible, adjust the pH of your mobile phase to be less acidic while still achieving good chromatography.
-
Temperature: Run the HPLC column at a lower temperature to reduce the rate of on-column degradation.
-
Sample Preparation: Prepare your samples in a less acidic diluent if your experimental protocol allows, and analyze them as quickly as possible after preparation.
-
Issue 2: Poor Recovery or Inconsistent Results
Symptom: You are experiencing low recovery of this compound or inconsistent quantitative results from your experiments in acidic media.
Possible Cause: Significant degradation of the compound may be occurring during your experimental workflow. The extent of degradation can vary depending on minor fluctuations in temperature, time, or acid concentration, leading to inconsistent results.
Resolution:
-
Conduct a Forced Degradation Study: Perform a controlled experiment to understand the rate of degradation under your specific acidic conditions (see Experimental Protocols section below). This will help you determine the stability window for your experiments.
-
Time and Temperature Control: Carefully control the duration and temperature of your experimental steps where this compound is in an acidic environment.
-
Internal Standard: Use a suitable internal standard in your analytical method to correct for any variability in sample preparation and analysis.
Data Presentation
Table 1: Illustrative Stability of this compound in Acidic Solution
| Acid Condition | Temperature (°C) | Time (hours) | This compound Assay (%) | Major Degradant (%) |
| 0.1 M HCl | 25 | 0 | 100.0 | 0.0 |
| 0.1 M HCl | 25 | 24 | 95.2 | 4.5 (3-Amino-5-hydroxypyridine) |
| 0.1 M HCl | 50 | 24 | 82.5 | 16.8 (3-Amino-5-hydroxypyridine) |
| 1 M HCl | 50 | 24 | 65.1 | 33.7 (3-Amino-5-hydroxypyridine) |
Note: The data in this table is illustrative and based on general chemical principles for similar compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To determine the stability of this compound under specific acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Volumetric flasks
-
Water bath or incubator
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate volumetric flasks, add an aliquot of the stock solution to the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
Objective: To separate and quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point for method development. The gradient, mobile phase, and other parameters may need to be optimized for your specific application and to achieve adequate separation of all relevant peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in acid.
Optimizing reaction conditions for Sonogashira coupling of 3-Amino-5-chloropyridine
Technical Support Center: Sonogashira Coupling of 3-Amino-5-chloropyridine
Welcome to the technical support center for optimizing the Sonogashira coupling of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-C bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of this compound challenging?
A1: The reaction presents several challenges. Aryl chlorides are significantly less reactive than the corresponding aryl bromides or iodides in the Sonogashira catalytic cycle.[1][2] The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom deactivates the ring, making the crucial oxidative addition step at the C-Cl bond more difficult.[3] Additionally, the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[4]
Q2: What is the general reactivity order for aryl halides in Sonogashira coupling?
A2: The general reactivity order for the aryl halide is I > OTf (triflate) > Br >> Cl.[5] This means that aryl chlorides are the most challenging substrates among the common halides.[1]
Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?
A3: In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst.[1] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[1] This process generally increases the reaction rate and allows for milder reaction conditions.[1][6] However, the presence of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen.[7] For certain substrates, particularly aryl chlorides, copper-free conditions are sometimes preferred to avoid catalyst inhibition and side reactions.[2]
Q4: Can the amino group on the pyridine ring interfere with the reaction?
A4: Yes, the nitrogen atom of the amino group, as well as the pyridine ring nitrogen, can act as a ligand and coordinate to the palladium center.[4] This can inhibit the catalyst by occupying coordination sites necessary for the catalytic cycle. In some cases, protection of the amino group may be considered, although many successful couplings are achieved without it.
Troubleshooting Guide
Problem 1: Low to No Product Conversion
This is the most common issue, often stemming from the low reactivity of the aryl chloride.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst System | - Use Bulky, Electron-Rich Ligands: For aryl chlorides, standard phosphine ligands like PPh₃ are often insufficient. Use specialized ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which promote the difficult oxidative addition step.[5][6] - Choose an Appropriate Palladium Precatalyst: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, consider more active precatalysts like Pd₂(dba)₃ or PEPPSI-type catalysts, especially for challenging substrates.[1][6] - Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst and promote alkyne homocoupling.[7] |
| Insufficient Reaction Temperature | - Increase Temperature: Unlike couplings with aryl iodides which can proceed at room temperature, aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C, sometimes in a sealed vessel or pressure tube.[1][3] |
| Inappropriate Base or Solvent | - Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard. However, for difficult couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ might be required, particularly in copper-free systems.[2][4] - Solvent Choice: While THF is common, it can sometimes promote the formation of palladium black (inactive palladium).[8] Consider higher-boiling, coordinating solvents like DMF, dioxane, or NMP.[3] |
Problem 2: Significant Formation of Side Products
| Potential Cause | Suggested Solutions |
| Alkyne Homocoupling (Glaser Product) | - Minimize Oxygen: This is the primary cause of homocoupling in copper-catalyzed reactions.[7] Ensure the reaction is strictly anaerobic. - Switch to Copper-Free Conditions: If homocoupling persists, omitting the CuI co-catalyst can solve the problem. This will likely require a more active palladium catalyst/ligand system and higher temperatures.[1] - Use a Reducing Atmosphere: Some protocols suggest using a reducing atmosphere (e.g., hydrogen diluted with nitrogen) to suppress the oxidative homocoupling pathway.[7] |
| Decomposition of Starting Material | - Lower Reaction Temperature: If the starting materials or product are thermally unstable, excessively high temperatures can lead to decomposition. Find a balance between the temperature needed for activation and substrate stability. - Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating. |
Experimental Protocols & Data
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask or sealed reaction tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst (see table below for examples), the phosphine ligand (if not using a pre-formed complex), and the copper(I) iodide co-catalyst (if used).
-
Reagent Addition: Add the degassed solvent, followed by the amine base (e.g., TEA or DIPA, 2-4 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring for the required time (monitor progress by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water or a dilute ammonium chloride solution to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Example Reaction Conditions for Optimization
The following table summarizes starting conditions and potential optimization pathways for the coupling of this compound.
| Parameter | Condition A (Standard) | Condition B (Optimized for Aryl Chloride) |
| Aryl Halide | This compound | This compound |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4-10 mol%) | XPhos (4 mol%) or P(t-Bu)₃ (4 mol%) |
| Copper Source | CuI (1-5 mol%) | None (Copper-Free) |
| Base | Triethylamine (3 equiv) | Cs₂CO₃ (2 equiv) or K₃PO₄ (2 equiv) |
| Solvent | THF or Toluene | Dioxane or NMP |
| Temperature | 60-80 °C | 100-120 °C |
| Typical Time | 12-24 h | 6-18 h |
Visualized Workflows and Logic
General Experimental Workflow
The following diagram illustrates the typical workflow for performing and analyzing the Sonogashira coupling reaction.
References
Troubleshooting low conversion in Buchwald-Hartwig reactions
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes, specifically addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several fundamental issues. The reaction is known to be sensitive to the overall reaction setup and reagent quality.[1] Here are the primary areas to investigate first:
-
Inert Atmosphere : The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed (e.g., by performing three vacuum/backfill cycles with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the entire process.[1]
-
Reagent and Solvent Quality : The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[2] Use anhydrous, degassed solvents and ensure the purity of your aryl halide, amine, and base.
-
Stirring : In reactions using solid inorganic bases, the rate of agitation can severely impact the reaction rate. The high density of these bases can cause them to settle at the bottom of the vessel, leading to a heterogeneous mixture with poor contact between reagents.[3] Ensure vigorous stirring throughout the reaction. Grinding the base before use or adding Celite can help prevent clumping on a larger scale.[3]
Q2: I suspect an issue with my catalyst or ligand. How should I troubleshoot this?
The choice of palladium source and ligand is crucial and often substrate-dependent.[1] Their interplay is key to generating the active catalytic species efficiently.
-
Palladium Source : While common sources like Pd₂(dba)₃ and Pd(OAc)₂ are widely used, their effectiveness depends on the chosen ligand and the in situ reduction of Pd(II) to Pd(0).[3][4] Modern, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) are often more reliable as they bypass the need for an in situ reduction and lead to cleaner, more reproducible reactions.[3][5]
-
Ligand Selection : The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6] For challenging substrates, bulky and electron-rich biarylphosphine ligands are generally required.[7] The optimal ligand is highly dependent on the nucleophile (amine).[3] Using a suboptimal ligand may not generate the active catalyst efficiently, leading to low yields.[4]
-
Catalyst Deactivation : Catalyst deactivation is a common cause of low conversion.[2] This can be caused by impurities, side reactions, or inhibition by the iodide anion if using an aryl iodide.[3][6] In such cases, running the reaction in a less polar solvent like toluene can help, as it reduces the solubility of the inhibitory iodide salt.[8]
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Form | Key Features | Common Issues |
| Pd(OAc)₂ | Pd(II) | Air-stable, common. | Requires in situ reduction to Pd(0); can lead to higher catalyst loadings (5-10%).[3] |
| Pd₂(dba)₃ | Pd(0) | Air-stable, common. | Needs to displace dba with the phosphine ligand, which can be inefficient.[3] |
| Precatalysts (G2-G6) | Pd(II) | Air-stable, highly efficient. | Activated easily with weak bases; allows for lower catalyst loading and broader ligand scope.[3] |
Table 2: General Ligand Selection Guide Based on Nucleophile
| Nucleophile Class | Recommended Ligand Examples | General Trend/Considerations |
| Primary Aliphatic Amines | BrettPhos | Cyclic amines often perform better than linear ones.[3] |
| Secondary Aliphatic Amines | RuPhos, tBuXPhos | Can be challenging; bulky ligands are often necessary.[5][9] |
| Aryl Amines | XPhos, DpePhos | Generally have high success rates, except for diarylamines.[3] |
| Heteroaryl Amines | Xantphos, cataCXium® A | Often challenging and require significant optimization.[3] |
| Amides & Carbamates | Xantphos, AdBrettPhos | Primary amides react well with weak bases; secondary amides show lower reactivity.[3] |
Q3: The reaction has stalled. Could the choice of base or solvent be the issue?
Yes, the base and solvent play active roles in the catalytic cycle and their compatibility is critical.[1]
-
Base Selection : The base is required to deprotonate the amine-palladium complex.[10] Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but are incompatible with base-sensitive functional groups.[1][3] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer much broader functional group tolerance but may require higher temperatures or catalyst loadings.[1][3] The solubility of the base is also important; Cs₂CO₃ is often favored among weak bases due to its better solubility in common organic solvents.[1][3]
-
Solvent Selection : The primary role of the solvent is to solubilize all reaction components.[1] Insolubility is a frequent and often underestimated cause of reaction failure.[3] Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used.[3][11] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[3] If solubility is poor, consider using a solvent mixture.[5]
Table 3: Comparison of Commonly Used Bases
| Base | pKaH (approx.) | Class | Typical Use & Characteristics |
| NaOtBu | 19 | Strong | Very common, often leads to high reaction rates. Incompatible with base-sensitive groups.[1][3] |
| LHMDS | 26 | Strong | Similar to NaOtBu in strength and application.[3] |
| Cs₂CO₃ | 10 | Weak | Good functional group tolerance. Often chosen for its solubility in organic solvents.[1][3] |
| K₃PO₄ | 12.3 | Weak | Excellent functional group tolerance. Often effective for arylating amides.[12] |
| DBU | 13.5 | Organic | A soluble organic base that can be used for functional group-tolerant reactions.[13][14] |
Q4: My starting material is an aryl chloride or an aryl iodide and the reaction is failing. Why?
The nature of the leaving group on the aromatic ring significantly impacts the reaction.
-
Aryl Chlorides : These are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[1][15] Successful coupling of aryl chlorides often requires the use of very bulky, electron-rich phosphine ligands to facilitate this key step.[16]
-
Aryl Iodides : Contrary to what is seen in many other cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig amination.[3] The iodide anion formed during the reaction can have an inhibitory effect by forming unreactive palladium dimer species, taking the catalyst out of the active cycle.[3][4][6] This issue can sometimes be mitigated by using less polar solvents like toluene to precipitate the iodide salt.[8]
The general reactivity order for aryl electrophiles in Buchwald-Hartwig amination is often: Ar-Br > Ar-Cl > Ar-I > Ar-OTf .[3]
Q5: I'm observing significant side products. What are the likely competing reactions?
Several side reactions can compete with the desired C-N coupling, leading to low conversion and a complex product mixture.
-
Hydrodehalogenation : This is the reduction of the aryl halide to the corresponding arene. It can occur if there are sources of hydride in the reaction, or via β-hydride elimination from the amine coupling partner.[7] Using a bulkier ligand can sometimes suppress this pathway.[5]
-
Aryl Halide Homocoupling : This leads to the formation of biaryl impurities. It can be promoted by high temperatures and high localized concentrations of base.[5]
-
Reaction with Solvent : Trace impurities in the solvent or solvent degradation at high temperatures can lead to unwanted side reactions. Always use high-purity, anhydrous solvents.[5]
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for low conversion.
Key Reaction Components
Caption: Key components of the amination reaction.
Simplified Catalytic Cycle
Caption: The palladium-catalyzed reaction cycle.
General Experimental Protocol
The following is a representative protocol for a Buchwald-Hartwig amination and should serve as a starting point for optimization.
-
Preparation : To a dry Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol% relative to Pd).
-
Inerting : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reagent Addition : Under a positive pressure of inert gas, add the amine coupling partner (1.1-1.2 equiv.) and the base (e.g., 1.4-2.0 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]
-
Monitoring : Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extraction & Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Palladium Catalyst Removal from 3-Amino-5-chloropyridine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 3-Amino-5-chloropyridine. The presence of the amino and pyridine functionalities in this molecule can lead to strong chelation with palladium, making its removal a significant challenge. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to achieve the stringent purity levels required for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from reactions involving this compound?
A1: The primary challenge arises from the structure of this compound itself. The nitrogen atoms in both the pyridine ring and the amino group act as strong Lewis bases, forming stable complexes with palladium species. This coordination increases the solubility of the palladium in the reaction mixture, rendering simple physical separation methods like filtration less effective.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. Under the ICH Q3D guidelines, palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a drug with a maximum daily dose of 10g, translates to a concentration limit of 10 parts per million (ppm).[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits relevant to your application.[1]
Q3: What are the most common methods for palladium removal, and how do I choose the best one?
A3: Common methods include adsorption (using activated carbon or specialized scavengers), chromatography, crystallization, and filtration. The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the solvent system, the desired final purity, and the stability of your product. A decision-making workflow is provided below to guide your selection.
Q4: How can I accurately measure the amount of residual palladium in my product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and highly sensitive analytical technique for quantifying trace levels of metals like palladium in organic samples.[1][2][3] Other methods include atomic absorption analysis and X-ray fluorescence.[2] For rapid in-process monitoring, fluorescent detection kits can also be utilized, though ICP-MS is the standard for final quality control.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High levels of residual palladium in the final product after initial purification.
-
Possible Cause: Strong chelation of palladium to the this compound.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a solid-supported scavenger specifically designed for palladium removal. Thiol-based (e.g., SiliaMetS Thiol) or triazine-based (e.g., MP-TMT) scavengers are often highly effective.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (a starting point of 5 equivalents is common), temperature, and treatment time.[4] Heating can sometimes improve the efficiency of the scavenger.[4]
-
Consider a Combination of Methods: A sequential approach, such as an initial filtration through Celite® followed by treatment with a scavenger, can be more effective.
-
Crystallization with Additives: If your product is crystalline, recrystallization can be an effective purification step. The use of additives like N-acetylcysteine or thiourea can help to keep the palladium species in the mother liquor.[2]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, especially when using activated carbon.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. This can be determined through small-scale optimization experiments.
-
Adjust the Solvent System: The solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.
-
Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states) or inconsistent work-up procedures.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Data Presentation
The following table summarizes the typical efficiency of various palladium removal methods.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Aqueous Work-up Only | >1000 - ~5000 | >1000 | Low | Highly variable and generally ineffective for complete removal.[5] |
| Column Chromatography | >1000 | <100 (average) | ~90% | Can be effective, but residual levels can still be >100 ppm in some cases.[6][7] |
| Activated Carbon | ~300 | <1 | >99% | Effective, but can lead to product loss due to non-specific binding.[8] |
| Si-TMT Scavenger | ~328 | 4 | ~98.8% | Effective for reducing palladium to low ppm levels.[8] |
| MP-TMT Scavenger | 330 | 10-30 | ~91-97% | Demonstrated effectiveness in polar aprotic solvents.[8] |
| Si-Thiol Scavenger | >1300 | 2 | >99.8% | Highly effective, even at high initial palladium concentrations.[9] |
| Chromatography + Scavenger | >1000 | <50 | ~98% | A combined approach is highly reliable for achieving very low palladium levels.[6][7] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene) to a concentration of 10-50 mg/mL.[1]
-
Scavenger Addition: Add the thiol-based silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 5 equivalents relative to the initial amount of palladium catalyst used.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 2 to 24 hours.[4] The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10 wt% relative to the crude product.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that product loss can occur at this stage.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Protocol 3: Sample Preparation for ICP-MS Analysis
-
Sample Weighing: Accurately weigh approximately 10 mg of the purified this compound into a suitable volumetric flask (e.g., 10 mL).
-
Dissolution: Dissolve the sample in a diluent. A common diluent for this purpose is 5% HCl (v/v), 0.1% acetic acid (v/v), 0.076% thiourea (w/v), and 0.01% ascorbic acid (w/v) to give a 1 mg/mL solution.[10]
-
Digestion (if necessary): For strongly bound palladium-product complexes, microwave digestion in nitric acid or a mixture of nitric and hydrochloric acid may be necessary to ensure complete recovery of palladium for analysis.[10]
-
Analysis: Analyze the prepared sample solution using a calibrated ICP-MS instrument.
Visual Workflow and Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. almacgroup.com [almacgroup.com]
Preventing dimerization of 3-Amino-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 3-Amino-5-chloropyridine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a concern for this compound?
A1: Dimerization is a chemical reaction where two molecules of this compound combine to form a larger molecule, or dimer. This is a significant concern as it consumes the starting material, leading to reduced yields of the desired product. Furthermore, the dimer is an impurity that can be difficult to separate and may interfere with analytical measurements and biological assays.
Q2: What are the primary causes of this compound dimerization?
A2: The primary drivers of dimerization are believed to be oxidative and photochemical processes. Factors that can induce or accelerate dimerization include:
-
Exposure to Oxygen: The amino group on the pyridine ring is susceptible to oxidation, which can initiate the dimerization process.
-
Exposure to Light: Photochemical energy can promote the formation of reactive intermediates that lead to dimerization.
-
Extreme pH Conditions: Both highly acidic and basic conditions can alter the electronic properties of the molecule and catalyze self-reaction.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the dimerization reaction to occur.
Q3: How can I detect the presence of dimers in my sample?
A3: The presence of dimers can be detected using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the this compound monomer from its degradation products, including the dimer. The appearance of new peaks in the chromatogram, typically at a different retention time from the main compound, can indicate the presence of impurities like dimers. Mass spectrometry (MS) can be used to confirm the identity of the dimer by its molecular weight, which will be double that of the monomer.
Q4: What are the recommended storage conditions for this compound to minimize dimerization?
A4: To minimize dimerization during storage, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxygen and moisture.
Troubleshooting Guides
Problem: I am observing a significant loss of my this compound starting material and the appearance of an unknown peak in my HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Oxidative Dimerization | 1. Inert Atmosphere: Handle the compound and set up reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| 2. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. | |
| Photochemical Dimerization | 1. Protect from Light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to protect the compound from light. |
| 2. Work in a Dimly Lit Area: If possible, conduct your experiments in a fume hood with the sash down and reduced lighting. | |
| pH-Catalyzed Dimerization | 1. Control pH: If your reaction conditions permit, maintain a neutral pH (around 6-8) to minimize acid or base-catalyzed degradation. Use appropriate buffer systems if necessary. |
| Thermally Induced Dimerization | 1. Lower Reaction Temperature: If feasible for your desired reaction, consider running the experiment at a lower temperature to reduce the rate of dimerization. |
Data Presentation
The following tables provide illustrative quantitative data on the stability of a similar aminopyridine under various stress conditions. This data is intended to demonstrate the expected trends in degradation and is not specific to this compound.
Table 1: Effect of pH on the Degradation of an Aminopyridine Derivative in Solution at 40°C
| pH | % Degradation after 24 hours |
| 2.0 | 15.2% |
| 4.0 | 5.1% |
| 7.0 | 1.5% |
| 9.0 | 8.9% |
| 12.0 | 25.6% |
Table 2: Effect of Temperature on the Degradation of an Aminopyridine Derivative in Neutral Solution (pH 7.0)
| Temperature | % Degradation after 24 hours |
| 4°C | < 0.1% |
| 25°C (Room Temp) | 1.5% |
| 40°C | 5.8% |
| 60°C | 18.3% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Dimerization
This protocol outlines a general method for the analysis of this compound and the detection of potential dimers.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may correspond to dimers or other degradation products. The dimer would be expected to have a different retention time than the monomer.
Protocol 2: Forced Degradation Study to Investigate Dimerization
This protocol describes how to perform a forced degradation study to intentionally induce and identify potential dimers of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Visualizations
Caption: Factors inducing and measures preventing dimerization.
Caption: Workflow for a forced degradation study.
Managing air sensitivity of 3-Amino-5-chloropyridine in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management of the air-sensitive compound 3-Amino-5-chloropyridine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered air-sensitive?
A1: The air sensitivity of this compound stems from the susceptibility of its amino group to oxidation.[1] Exposure to atmospheric oxygen can lead to the formation of impurities, such as nitroso (-NO) and nitro (-NO₂) derivatives, which can alter the compound's reactivity and lead to colored byproducts.[1] To ensure the integrity of your experiments, it is crucial to handle this compound under an inert atmosphere.[1]
Q2: How should I properly store this compound?
A2: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is also recommended to store it in a cool, dark place.[1] For long-term storage, refrigeration is advisable.
Q3: What are the signs of degradation of this compound?
A3: A visual indication of degradation is a change in color from its typical white to pale yellow or brown appearance.[1] The presence of unexpected spots on a Thin Layer Chromatography (TLC) analysis or additional peaks in an analytical chromatogram (e.g., HPLC, GC-MS) can also signify the presence of degradation products.
Q4: Can I still use this compound if it has discolored?
A4: The use of discolored or potentially degraded this compound is not recommended, especially for reactions sensitive to impurities. The presence of oxidation byproducts can lead to lower yields, the formation of undesired side products, and may interfere with catalytic reactions. For best results, use a fresh, pure sample.
Q5: What are the primary degradation products of this compound upon air exposure?
Troubleshooting Guides
Low Reaction Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent was properly stored and handled under an inert atmosphere. If degradation is suspected, purify the material before use or use a fresh batch. |
| Inactive Catalyst (for cross-coupling reactions) | Use a pre-catalyst to ensure the generation of the active catalytic species. For challenging couplings, consider increasing the catalyst loading (e.g., up to 5 mol%).[2] |
| Insufficient Reaction Temperature | Many cross-coupling reactions with chloropyridines require elevated temperatures (e.g., 80-110 °C) to facilitate oxidative addition.[2] |
| Inadequate Solvent or Base | Use dry, degassed solvents. Ensure the base is anhydrous and strong enough for the specific reaction (e.g., NaOtBu for Buchwald-Hartwig aminations).[2] |
| Poor Solubility | If the reagents are not fully dissolved, this can hinder the reaction. Consider a different solvent system in which all components are soluble at the reaction temperature. |
Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step |
| Oxidation of this compound | The presence of oxygen can lead to oxidized byproducts. Ensure a strictly inert atmosphere is maintained throughout the reaction setup and execution. |
| Hydrodehalogenation (in cross-coupling reactions) | This side reaction, where the chloro group is replaced by hydrogen, can be minimized by ensuring a strictly inert atmosphere and using anhydrous solvents and reagents.[2] |
| Homocoupling (in Suzuki reactions) | The self-coupling of the boronic acid partner can be exacerbated by the presence of oxygen. Thoroughly degas all solvents and reagents before use. |
| Reaction with Solvent or Base | In some cases, the starting material or product may react with the solvent or base at elevated temperatures. If this is suspected, consider screening alternative solvents or bases. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 22353-34-0[1][3] |
| Molecular Formula | C₅H₅ClN₂[1][3] |
| Molecular Weight | 128.56 g/mol [1][3] |
| Appearance | White to brown powder or crystals[1] |
| Melting Point | 78.0 to 82.0 °C[1] |
| Air Sensitivity | Air Sensitive[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Handling Solid this compound under an Inert Atmosphere
Objective: To accurately weigh and transfer solid this compound for a reaction without exposure to air.
Methodology:
-
Preparation: Place the sealed container of this compound, a clean and dry reaction flask with a stir bar, a spatula, and weighing paper inside a glovebox antechamber.
-
Inert Atmosphere: Evacuate and backfill the antechamber with an inert gas (e.g., argon or nitrogen) at least three times before transferring the items into the main glovebox chamber.
-
Weighing: Inside the glovebox, carefully open the container of this compound. Weigh the desired amount of the solid onto the weighing paper.
-
Transfer: Transfer the weighed solid into the reaction flask.
-
Sealing: Securely seal the reaction flask with a septum.
-
Removal from Glovebox: The sealed reaction flask can now be safely removed from the glovebox for the subsequent addition of solvents and other reagents via syringe under a positive pressure of inert gas.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using this compound under inert conditions.
Methodology:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 3.0 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Representative Buchwald-Hartwig Amination
Objective: To perform a Buchwald-Hartwig amination using this compound under inert conditions.
Methodology:
-
Reaction Setup: In a glovebox, charge a Schlenk flask with a palladium pre-catalyst (e.g., Pd₂(dba)₃; 0.02 mmol), a suitable ligand (e.g., XPhos; 0.04 mmol), and a strong base (e.g., NaOtBu; 1.4 mmol). Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Inert Atmosphere and Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add an anhydrous, degassed solvent (e.g., toluene; 5 mL) under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Validation & Comparative
A Comparative Guide to 1H NMR Analysis for Purity Determination of 3-Amino-5-chloropyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 3-Amino-5-chloropyridine is a key building block in the synthesis of various pharmaceutical agents, making its purity assessment a critical step in quality control.[1] This guide provides a comprehensive comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy with other analytical techniques for the purity analysis of this compound, supported by experimental protocols and data.
¹H NMR Profile of this compound
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the pyridine ring and the amino group. The electron-donating amino group and the electron-withdrawing chlorine atom influence the chemical shifts of the aromatic protons.[1]
Note: The following spectral data is predicted and should be used as a reference. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 8.03 | Doublet (d) | 1H |
| H-4 | 7.25 | Doublet of doublets (dd) | 1H |
| H-6 | 8.11 | Doublet (d) | 1H |
| -NH₂ | 5.90 | Broad Singlet (br s) | 2H |
Identification of Common Impurities by ¹H NMR
Impurities in a sample of this compound can originate from starting materials, byproducts of the synthesis, or residual solvents. Common synthetic routes include the amination of dichloropyridines or the reduction of a nitropyridine precursor.[1] Therefore, potential impurities include isomers, starting materials, and related substituted pyridines. The following table summarizes the characteristic ¹H NMR signals of likely impurities, which can be used to identify their presence in a sample of this compound.
Table 2: ¹H NMR Data for Potential Impurities of this compound
| Compound | Key ¹H NMR Signals (Solvent) | Chemical Shift (ppm) & Multiplicity |
| 3,5-Dichloropyridine | Aromatic H-2, H-6 (CDCl₃) | ~8.45 (d) |
| Aromatic H-4 (CDCl₃) | ~7.70 (t) | |
| 2-Amino-5-chloropyridine | Aromatic H-6 (CDCl₃) | ~8.00 (d) |
| Aromatic H-4 (CDCl₃) | ~7.35 (dd) | |
| Aromatic H-3 (CDCl₃) | ~6.50 (d) | |
| Amino -NH₂ (CDCl₃) | ~4.50 (br s) | |
| 3-Aminopyridine | Aromatic Protons (DMSO-d₆)[2] | 8.53 (d), 8.23 (d), 7.40 (dd), 7.26 (dd)[2] |
| Amino -NH₂ (DMSO-d₆)[2] | 5.80 (br s)[2] | |
| 3-Chloropyridine | Aromatic Protons (DMSO-d₆) | 8.79 (d), 8.68 (dd), 7.99 (dt), 7.57 (dd) |
| 5-Chloro-3-nitropyridine | Aromatic H-2 | ~9.2 (d) |
| Aromatic H-4 | ~8.7 (dd) | |
| Aromatic H-6 | ~8.9 (d) |
Quantitative ¹H NMR (qNMR) for Purity Determination
Quantitative ¹H NMR (qNMR) is an absolute analytical method that can determine the purity of a compound without the need for a reference standard of the analyte itself. The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of protons it represents. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and weight, the purity of the analyte can be accurately calculated.
Experimental Protocol for qNMR Analysis
This protocol outlines the steps for determining the purity of this compound using an internal standard.
-
Selection of Internal Standard: Choose a certified internal standard that is stable, has a known purity, and possesses signals that do not overlap with the analyte's signals. For this compound, suitable standards include maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both the analyte and the standard are fully soluble.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the spectrometer is properly tuned and shimmed.
-
Set the acquisition parameters to ensure full relaxation of all protons. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected non-overlapping signals of both the analyte and the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
-
Mandatory Visualizations
Workflow for ¹H NMR Purity Analysis
The following diagram illustrates the logical workflow for determining the purity of a compound using quantitative ¹H NMR.
Caption: Workflow for quantitative ¹H NMR purity analysis.
Logical Relationship for Purity Calculation
The diagram below outlines the logical relationship of the parameters used in the qNMR purity calculation.
Caption: Logical diagram for qNMR purity calculation.
Comparison with Alternative Purity Analysis Techniques
While ¹H NMR is a powerful tool, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for purity analysis. The choice of technique depends on the properties of the analyte and the specific requirements of the analysis.
Table 3: Comparison of ¹H NMR, HPLC, and GC for Purity Analysis
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Separates components based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Quantitative Analysis | Absolute quantification possible with an internal standard (qNMR). Does not require a reference standard of the analyte. | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Structural Information | Provides detailed structural information, aiding in the identification of unknown impurities. | Provides limited structural information (retention time). Often coupled with Mass Spectrometry (LC-MS) for identification. | Provides limited structural information (retention time). Often coupled with Mass Spectrometry (GC-MS) for identification. |
| Sample Throughput | Lower, especially for qNMR which requires longer relaxation delays. | Higher, with typical run times of 20-30 minutes per sample.[3] | Higher, often with faster run times than HPLC for volatile compounds. |
| Sensitivity | Lower sensitivity compared to chromatographic methods, typically for impurities >0.1%. | High sensitivity, capable of detecting trace-level impurities. | Very high sensitivity, especially with specific detectors (e.g., FID, ECD). |
| Sample Consumption | Higher (milligrams).[3] | Lower (micrograms).[3] | Very low (micrograms to nanograms). |
| Destructive | No, the sample can be recovered.[3] | Yes.[3] | Yes. |
| Applicability | Applicable to any soluble compound with NMR-active nuclei. | Suitable for non-volatile and thermally unstable compounds. | Suitable for volatile and thermally stable compounds. |
Conclusion
¹H NMR spectroscopy is a versatile and powerful technique for the purity assessment of this compound. Its ability to provide detailed structural information and perform absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool in research and development. While chromatographic techniques like HPLC and GC offer higher sensitivity and throughput for routine quality control, ¹H NMR provides a more comprehensive analysis, enabling not only the determination of purity but also the identification and characterization of unknown impurities. For a complete and robust purity assessment, an orthogonal approach utilizing both NMR and a chromatographic technique is often the most effective strategy.
References
A Comparative Guide to the Reactivity of 3-Amino-5-chloropyridine and 2-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of heterocyclic scaffolds, substituted aminopyridines are of paramount importance. This guide presents an objective comparison of the reactivity of two isomeric chloropyridines: 3-Amino-5-chloropyridine and 2-Amino-5-chloropyridine. The focus will be on three classes of reactions that are central to modern drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This analysis is supported by established principles of chemical reactivity and provides standardized experimental protocols for practical application.
Theoretical Underpinnings of Reactivity
The reactivity of the pyridine ring is profoundly influenced by the electron-withdrawing nature of the ring nitrogen. This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen).
In This compound , the chlorine atom is situated at the 5-position. However, due to the numbering conventions of the pyridine ring, this position is equivalent to the 3-position relative to the amino group, but more importantly, it is ortho to the ring nitrogen in one of its resonance structures (as 5-chloro-3-aminopyridine). This proximity to the nitrogen atom is key to its reactivity. During a nucleophilic attack, the electron-withdrawing nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the substitution reaction.
Conversely, in 2-Amino-5-chloropyridine , the chlorine atom is at the 5-position, which is meta to the ring nitrogen. This position does not benefit from the same degree of resonance stabilization for a nucleophilic attack. Consequently, this compound is predicted to be significantly more reactive in reactions where the departure of the chloride ion is a key step.
Data Presentation: Comparative Reactivity
While direct head-to-head kinetic data for these specific isomers under identical conditions is not extensively available in the public domain, we can predict their relative reactivity based on the established chemical principles outlined above. The following tables summarize the expected performance in key reactions. Researchers are encouraged to use the provided protocols to generate their own comparative data.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Amino-5-chloropyridine |
| Reaction Rate | Higher | Lower |
| Reaction Conditions | Milder (Lower Temperature) | Harsher (Higher Temperature) |
| Predicted Yield | Higher | Lower |
Table 2: Predicted Performance in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 2-Amino-5-chloropyridine |
| Reaction Rate | Higher | Lower |
| Catalyst Loading | Potentially Lower | Potentially Higher |
| Predicted Yield | Higher | Lower |
Table 3: Predicted Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2-Amino-5-chloropyridine |
| Reaction Rate | Higher | Lower |
| Ligand/Catalyst Choice | Broader Scope | More Specific/Activated |
| Predicted Yield | Higher | Lower |
Experimental Protocols
The following are detailed, standardized protocols that can be employed to experimentally validate the predicted reactivity differences between this compound and 2-Amino-5-chloropyridine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Generic Amine
This protocol describes a general procedure for the reaction of the chloropyridine isomers with a primary or secondary amine.
Materials:
-
This compound or 2-Amino-5-chloropyridine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the chloropyridine isomer (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of the chloropyridine isomers with an arylboronic acid.
Materials:
-
This compound or 2-Amino-5-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the chloropyridine isomer (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of the chloropyridine isomers.
Materials:
-
This compound or 2-Amino-5-chloropyridine (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the chloropyridine isomer (1.0 mmol) and the amine (1.2 mmol).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
A Comparative Guide to HPLC Methods for Analyzing 3-Amino-5-chloropyridine Reactions
For researchers, scientists, and professionals in drug development, monitoring the progress of chemical reactions involving 3-Amino-5-chloropyridine is crucial for optimizing yields, identifying byproducts, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for these tasks. This guide provides a comparative overview of two principal HPLC methodologies applicable to the analysis of this compound reaction mixtures: Reversed-Phase HPLC (RP-HPLC) and Mixed-Mode HPLC.
The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, including the complexity of the reaction mixture, the polarity of the analytes, and the need to resolve structurally similar compounds.
Comparison of HPLC Methods
The following table summarizes the key characteristics of two common HPLC methods suitable for the analysis of this compound and related compounds.
| Parameter | Method 1: Reversed-Phase (RP-HPLC) | Method 2: Mixed-Mode HPLC |
| Stationary Phase | C18 (octadecylsilane) | Stationary phase with combined reversed-phase and ion-exchange properties |
| Separation Principle | Primarily based on hydrophobicity.[1] | Utilizes a combination of hydrophobicity and ion-exchange interactions.[2][3] |
| Typical Mobile Phase | Acetonitrile or methanol with an aqueous buffer (e.g., phosphate, formate).[1][4][5] | Acetonitrile/water gradients with buffers like ammonium formate (AmFm).[3] |
| Common Detector | UV-Vis Detector (e.g., at 254 nm or 280 nm).[1][4][5] | UV-Vis, Mass Spectrometry (MS).[2] |
| Potential Advantages | Robust, widely applicable, and effective for separating non-polar to moderately polar compounds. | Enhanced selectivity for complex mixtures containing compounds with varying polarity and charge states.[2][3] |
| Potential Disadvantages | May have limited retention and resolution for very polar or ionic compounds. | Method development can be more complex due to the dual separation mechanism. |
Experimental Protocols
Below are detailed experimental protocols for the two HPLC methods. These serve as a starting point and may require optimization based on the specific reaction components.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is adapted from established protocols for the analysis of aminopyridines and their isomers.[1][4][5]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample from the reaction mixture in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[4][5]
-
Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio.[4][5]
3. Data Analysis:
-
Identify and quantify the peaks corresponding to this compound, starting materials, and any products or impurities by comparing their retention times and UV spectra with those of known standards.
Method 2: Mixed-Mode HPLC
This approach is particularly beneficial for complex reaction mixtures where analytes have a range of polarities and ionic characteristics.[2][3]
1. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC method, ensuring it is fully dissolved in the initial mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC or UPLC system, preferably with a mass spectrometer (LC-MS) for enhanced peak identification.[2]
-
Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange functionalities).[2][3]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an ion-pairing agent or a salt (e.g., ammonium formate). The gradient can be adjusted to optimize the separation.[3]
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[1]
-
Detection: UV-Vis detector and/or a Mass Spectrometer.
3. Data Analysis:
-
The dual separation mechanism allows for the resolution of compounds that might co-elute in a standard RP-HPLC setup.[2] The use of a mass spectrometer provides mass-to-charge ratio information, aiding in the definitive identification of reaction components.
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for analyzing a chemical reaction using HPLC.
References
- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structures of 3-Amino-5-chloropyridine Derivatives
A comprehensive guide for researchers and drug development professionals on the structural features, synthesis, and biological activities of 3-Amino-5-chloropyridine derivatives, supported by experimental data.
This guide provides a detailed comparison of the X-ray crystal structures of several this compound derivatives, offering insights into their molecular geometry, crystal packing, and intermolecular interactions. The synthesis and crystallization protocols for these compounds are detailed, alongside an exploration of their potential as anticancer agents through the inhibition of key signaling pathways.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. These derivatives exhibit variations in their crystal systems and packing arrangements, influenced by the nature and position of substituents on the pyridine ring.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | Orthorhombic | Pna2₁ | 13.304(2) | 12.911(2) | 3.8636(7) | 90 | 90 | 90 | 663.64(19) | 4 |
| 5-chloropyridine-2,3-diamine | C₅H₆ClN₃ | Monoclinic | P2₁/c | 7.983(2) | 8.333(2) | 10.395(3) | 90 | 109.78(3) | 90 | 651.5(3) | 4 |
| 2-Amino-3,5-dichloropyridinium | (C₅H₅Cl₂N₂)₂[SnCl₆]·2H₂O | Triclinic | P-1 | 7.265(3) | 8.847(4) | 9.771(4) | 83.18(3) | 79.43(3) | 70.07(3) | 577.8(4) | 1 |
Experimental Protocols
Synthesis and Crystallization
1. Synthesis of 4-Amino-3,5-dichloropyridine:
4-Amino-3,5-dichloropyridine can be prepared by the chlorination of 4-aminopyridine. A solution of 4-aminopyridine in concentrated hydrochloric acid is stirred while hydrogen peroxide solution is added dropwise. After the reaction, the mixture is cooled and basified, leading to the precipitation of the product, which is then filtered.[1]
-
Crystallization: Colorless crystals suitable for X-ray diffraction can be obtained by dissolving 4-Amino-3,5-dichloropyridine (0.04075 mg) in 20 ml of water and warming the solution over a water bath for 20 minutes at 353 K. The solution is then allowed to cool slowly to room temperature, yielding crystals after a few days.[2][3]
2. Synthesis of 2-Amino-3,5-dichloropyridine:
This derivative can be synthesized by reacting 2-amino-5-chloropyridine with N-chlorosuccinimide. The reaction is carried out in a suitable solvent at a temperature between 0 and 100 °C for 0.5 to 24 hours. The crude product is then purified to obtain pure 2-amino-3,5-dichloropyridine.[4][5]
-
Crystallization of bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate: Single crystals were obtained by mixing tin(II) chloride dihydrate (2.25 mmol) with 2-amino-3,5-dichloropyridine (3.3 mmol) in a 1:2 molar ratio with a few drops of hydrochloric acid in distilled water. The mixture was refluxed for one hour at 343 K. Slow evaporation of the solvent over two weeks yielded single crystals.[6]
3. Synthesis of 5-chloropyridine-2,3-diamine:
This compound can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to yield 2-amino-3-nitro-5-chloropyridine, which is subsequently reduced with sodium dithionite or through catalytic hydrogenation with Pd/C.[7]
-
Crystallization: 5-chloropyridine-2,3-diamine was purchased from a commercial source and presumably used as received for crystallographic studies.[8]
Biological Activity Assays
1. VEGFR-2 Kinase Assay (Luminescence-based):
This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of a test compound is quantified by the reduction in substrate phosphorylation.
-
Principle: The amount of remaining ATP after the kinase reaction is measured. A higher luminescence signal indicates lower kinase activity (less ATP consumed) and thus, inhibition.
-
Procedure:
-
A master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate) is prepared.
-
25 µl of the master mixture is added to each well of a white 96-well plate.
-
5 µl of diluted test compound is added to the test wells. Positive control wells receive buffer with DMSO, and blank wells receive only buffer.
-
20 µl of diluted recombinant human VEGFR-2 enzyme is added to the test and positive control wells.
-
The plate is incubated to allow the kinase reaction to proceed.
-
50 µl of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) is added to each well.
-
After a 10-minute incubation at room temperature, the luminescence is read using a microplate reader.
-
The percentage of VEGFR-2 activity remaining is calculated relative to the positive control to determine the inhibitory activity of the test compound.[7][9]
-
2. Survivin Expression Analysis (Western Blotting):
This technique is used to detect and quantify the amount of survivin protein in cell lysates after treatment with a test compound.
-
Procedure:
-
Cells are cultured and treated with the test compound or a vehicle control.
-
Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein (e.g., 20 µg) are mixed with Laemmli buffer, boiled, and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for survivin overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed again and incubated with a chemiluminescent substrate (e.g., ECL reagent).
-
The resulting light signal is detected by exposing the membrane to X-ray film or using a digital imaging system. The intensity of the bands corresponds to the amount of survivin protein.[4][10][11]
-
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as anticancer agents, with some compounds demonstrating inhibitory activity against key signaling pathways involved in tumor growth and survival. Two such pathways are the VEGFR-2 and Survivin signaling pathways.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can disrupt this process and is a validated strategy in cancer therapy. Certain pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[1]
Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.
Survivin Signaling Pathway:
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers.[12] It plays a dual role in inhibiting apoptosis (programmed cell death) and regulating cell division. Targeting survivin can therefore lead to cancer cell death and is an attractive therapeutic strategy. Novel 3-cyanopyridine derivatives have been shown to modulate survivin expression and induce apoptosis.
Caption: Downregulation of Survivin by a this compound derivative, leading to apoptosis.
This guide serves as a foundational resource for researchers interested in the structural and biological aspects of this compound derivatives. The provided data and protocols can aid in the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. benchchem.com [benchchem.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Aminochloropyridines
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of substituted pyridines is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Amino-5-chloropyridine and its isomers, offering valuable insights for analytical studies.
Comparative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and the observed experimental data for its isomers. The presence of the chlorine isotope (³⁷Cl) results in characteristic M+2 peaks for chlorine-containing fragments.
| m/z | Predicted Relative Abundance (%) for this compound | Observed Relative Abundance (%) for 3-Amino-2-chloropyridine [1][2][3][4][5] | Observed Relative Abundance (%) for 2-Amino-5-chloropyridine [6][7][8] | Proposed Fragment Ion |
| 130 | 33 | 33 | 33 | [M+2]⁺• (C₅H₅³⁷ClN₂⁺•) |
| 128 | 100 | 100 | 100 | [M]⁺• (C₅H₅³⁵ClN₂⁺•) |
| 101 | 15 | 10 | 25 | [M - HCN]⁺• |
| 93 | 40 | 60 | 50 | [M - Cl]⁺ |
| 66 | 20 | 30 | 20 | [C₄H₄N]⁺ |
Deciphering the Fragmentation Pathways
The fragmentation of aminohalopyridines is primarily driven by the stability of the pyridine ring and the influence of the amino and chloro substituents. The aromatic nature of the pyridine ring leads to a prominent molecular ion peak.[9]
A key fragmentation pathway for pyridines involves the loss of hydrogen cyanide (HCN).[10] For aminopyridines, this can be a significant fragmentation route. Another major fragmentation pathway is the loss of the chlorine radical, leading to the formation of an aminopyridinium cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for acquiring EI-MS data for aminochloropyridine compounds.
1. Sample Preparation:
-
Dissolve a small amount of the solid compound (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.
-
The concentration should be in the range of 10-100 µg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
The GC is used for sample introduction and separation from the solvent.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
5. Data Acquisition:
-
Acquire data in full scan mode to obtain the complete mass spectrum.
Visualizing the Fragmentation of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
This comparative guide, combining predictive analysis with experimental data from isomers, provides a valuable resource for researchers working with substituted pyridines. The detailed protocol and visual representation of the fragmentation pathway further aid in the practical application of this information in a laboratory setting.
References
- 1. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 2. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 3. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 5. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 6. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 7. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 8. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to Catalysts for the Cross-Coupling of 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. 3-Amino-5-chloropyridine is a valuable building block, offering a reactive chlorine atom for cross-coupling reactions, which allows for the introduction of a wide array of molecular complexity. The efficiency of these transformations is highly dependent on the catalytic system employed. This guide provides an objective comparison of catalysts for three key cross-coupling reactions of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from the literature.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. For an electron-rich substrate like this compound, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields. The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of chloropyridines and their analogs with arylboronic acids.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~80-95 | A robust system for challenging aryl chlorides.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 12-24 | High | Effective for various chloropyridines. |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.2-0.5 | ~80 | Microwave conditions can significantly reduce reaction times.[2] |
| Pd/H-MOR | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | High | A heterogeneous catalyst with good activity and reusability.[3] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-arylated compounds. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the catalytic cycle, especially with less reactive aryl chlorides. The following table compares different catalyst systems for the amination of halo-aminopyridines.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Yield (%) |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 3-bromo-2-aminopyridine | Morpholine | 71 |
| RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 3-bromo-2-aminopyridine | Morpholine | 83 |
| Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 3-bromo-2-aminopyridine | Morpholine | 76 |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 12 | 3-bromo-2-aminopyridine | Cyclopentylamine | 66 |
| BrettPhos Precatalyst | LiHMDS | THF | 65 | 12 | 3-bromo-2-aminopyridine | Cyclopentylamine | 78 |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes, which are important intermediates in organic synthesis. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The following data is for the Sonogashira coupling of 3-amino-5-halopyridines.
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Alkyne | Yield (%) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-amino-3-bromo-5-chloropyridine | Phenylacetylene | 89[4] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 6-bromo-3-fluoro-2-cyanopyridine | Various | High[5] |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 80-120 | 0.5-2 | Aryl chlorides | Various | Moderate to Excellent |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of a halo-aminopyridine using a palladium precatalyst.
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Precatalyst, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox, charge a Schlenk flask with the palladium precatalyst (0.02 mmol) and LiHMDS (1.4 mmol).
-
Add the halo-aminopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 3-amino-5-halopyridines with terminal alkynes.[4]
Materials:
-
3-amino-5-halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
DMF
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).
-
Add DMF (2.0 mL) and stir for 30 minutes.
-
Add the 3-amino-5-halopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (1.0 mL).
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, along with a logical workflow for catalyst screening.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General workflow for catalyst screening and optimization.
References
Navigating the Synthesis of 3-Amino-5-chloropyridine: A Comparative Guide to Synthetic Routes
For Immediate Release
A comprehensive guide comparing established synthetic routes to 3-Amino-5-chloropyridine is now available for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of three primary synthetic methodologies: the amination of 3,5-dichloropyridine, the reduction of 5-chloro-3-cyanopyridine, and the chlorination of 3-aminopyridine. The performance of each route is evaluated based on key metrics such as yield, purity, reaction conditions, and reagent accessibility, with supporting experimental data presented for easy comparison.
This compound is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The strategic selection of a synthetic pathway can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide aims to provide the necessary insights to make informed decisions when selecting a synthetic route.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the three primary synthetic routes to this compound.
| Parameter | Route 1: Amination of 3,5-dichloropyridine | Route 2: Reduction of 5-chloro-3-cyanopyridine | Route 3: Chlorination of 3-aminopyridine |
| Starting Material | 3,5-dichloropyridine | 5-chloro-3-cyanopyridine | 3-aminopyridine |
| Key Transformation | Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig) | Nitrile Reduction (e.g., Catalytic Hydrogenation) | Electrophilic Aromatic Substitution |
| Typical Yield | Moderate to High | High | Moderate |
| Purity | Good to Excellent | Good to Excellent | Fair to Good (potential for isomers) |
| Reaction Conditions | High temperature, inert atmosphere, specialized catalyst/ligand | Mild to moderate temperature and pressure | Mild to moderate temperature |
| Key Challenges | Catalyst cost and sensitivity, potential for side reactions. | Catalyst poisoning, potential for dechlorination. | Control of regioselectivity, formation of di- and poly-chlorinated byproducts. |
| Reagent Accessibility | Starting material is commercially available. | Starting material may require synthesis. | Starting material is readily available. |
Experimental Protocols and Methodologies
Detailed experimental protocols for each synthetic route are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.
Route 1: Amination of 3,5-dichloropyridine (Buchwald-Hartwig Amination)
This method involves a palladium-catalyzed cross-coupling reaction between 3,5-dichloropyridine and an ammonia equivalent. The use of specialized bulky electron-rich phosphine ligands is often necessary to achieve good yields due to the lower reactivity of aryl chlorides compared to bromides or iodides.[2]
Experimental Protocol:
-
A reaction vessel is charged with 3,5-dichloropyridine, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A solution of an ammonia surrogate (e.g., benzophenone imine) in a dry, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a designated time, with progress monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is cooled, and the crude product is subjected to an aqueous workup.
-
The product is then purified by a suitable method, such as column chromatography or recrystallization.
Route 2: Reduction of 5-chloro-3-cyanopyridine
This route involves the reduction of the nitrile group of 5-chloro-3-cyanopyridine to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation. Careful selection of the catalyst and reaction conditions is crucial to prevent the undesired side reaction of dechlorination.
Experimental Protocol:
-
5-chloro-3-cyanopyridine is dissolved in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel.
-
A hydrogenation catalyst (e.g., palladium on carbon (Pd/C) or Raney nickel) is added to the solution.
-
The vessel is sealed and flushed with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperature for a specified duration.
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Route 3: Chlorination of 3-aminopyridine
This method involves the direct electrophilic chlorination of 3-aminopyridine. A key challenge is controlling the regioselectivity to favor the formation of the desired 3-amino-5-chloro isomer and to minimize the formation of di- and poly-chlorinated byproducts. Performing the reaction in a strongly acidic medium can improve selectivity by protonating the pyridine nitrogen, thus deactivating the ring towards further electrophilic substitution.[1]
Experimental Protocol:
-
3-aminopyridine is dissolved in a strongly acidic medium (e.g., concentrated sulfuric acid or a mixture of acetic acid and hydrochloric acid).
-
The solution is cooled to a low temperature (e.g., 0-10 °C).
-
A chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas) is added portion-wise while maintaining the low temperature.
-
The reaction is stirred for a specified time, and the progress is monitored by an appropriate analytical method.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto ice and neutralizing it with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1: Amination.
References
A Comparative Guide to the Reactivity of 3-Amino-5-chloropyridine and 3-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. The strategic functionalization of this heterocyclic core is paramount in modulating the pharmacological profile of a molecule. This guide provides a comprehensive comparison of the chemical reactivity of two key building blocks: 3-Amino-5-chloropyridine and its parent compound, 3-aminopyridine. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and achieving desired molecular targets.
This comparison will delve into key chemical transformations relevant to drug discovery, including electrophilic aromatic substitution, acylation of the amino group, and diazotization. The analysis is grounded in the fundamental principles of organic chemistry, supported by available experimental data and established reaction protocols.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of a substituted pyridine is dictated by the interplay of the electronic effects of its substituents and the inherent electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene, but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[1]
In 3-aminopyridine , the amino group (-NH₂) is a strong electron-donating group. Through its +M (mesomeric) effect, it increases the electron density of the pyridine ring, thereby activating it towards electrophilic substitution. This activating effect is most pronounced at the positions ortho and para to the amino group (C2, C4, and C6).
In This compound , the presence of a chlorine atom at the 5-position introduces a competing electronic effect. Chlorine is an electron-withdrawing group via its -I (inductive) effect, which deactivates the ring towards electrophilic substitution.[2] However, it can also donate a lone pair of electrons through a +M effect, which directs incoming electrophiles to the ortho and para positions (C4 and C6).[2] The net effect is a deactivation of the ring compared to 3-aminopyridine, but with specific directing effects.
These electronic differences form the basis for the observed disparities in reactivity between the two compounds.
Quantitative Data Comparison
While direct, side-by-side quantitative kinetic studies for all reactions are not extensively available in the literature, the relative reactivity can be predicted based on electronic effects and supported by reported yields in similar transformations. The following table summarizes the expected performance of this compound and 3-aminopyridine in key reactions.
| Reaction Type | Performance Metric | This compound | 3-aminopyridine | Justification |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Reaction Rate | Slower | Faster | The electron-withdrawing chloro group deactivates the pyridine ring, making it less nucleophilic and thus less reactive towards electrophiles.[2][3] |
| Yield | Lower | Higher | Under similar conditions, the more activated ring of 3-aminopyridine is expected to give a higher yield of the substituted product. | |
| Acylation of the Amino Group | Reaction Rate | Slower | Faster | The electron-withdrawing effect of the chlorine atom reduces the nucleophilicity of the exocyclic amino group in this compound.[2] |
| Yield | Generally High | Generally High | While the rates may differ, acylation of aminopyridines is typically an efficient reaction for both substrates under appropriate conditions. | |
| Diazotization | Diazonium Salt Stability | Potentially more stable | Less stable | The electron-withdrawing chloro group can offer some stabilization to the diazonium salt. However, pyridyl diazonium salts are generally unstable.[4] |
| Yield of Subsequent Reactions (e.g., Sandmeyer) | Moderate to Good | Moderate to Good | The success of subsequent reactions depends heavily on the in-situ capture of the unstable diazonium intermediate. | |
| Nucleophilic Aromatic Substitution (of the Chloro Group) | Reaction Rate | Slow | Not Applicable | The chlorine at the 5-position is meta to the ring nitrogen and is therefore not strongly activated towards SNAr. Reaction requires forcing conditions.[2] |
| Yield | Low to Moderate | Not Applicable | Due to the lack of activation, yields for SNAr at the 5-position are generally lower compared to halogens at the 2- or 4-positions.[2] |
Experimental Protocols
Electrophilic Aromatic Substitution: Bromination
Objective: To compare the reactivity of this compound and 3-aminopyridine towards electrophilic bromination.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and 3-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid.
-
Reagent Addition: Cool the solutions in an ice bath. To each flask, add a solution of bromine (1.0 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixtures to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour each reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixtures with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude products can be purified by column chromatography on silica gel.
Acylation of the Amino Group
Objective: To compare the rate and yield of N-acetylation of this compound and 3-aminopyridine.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and 3-aminopyridine (1.0 eq) in pyridine.
-
Reagent Addition: Cool the solutions to 0 °C and add acetic anhydride (1.2 eq) dropwise to each flask.
-
Reaction: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reactions by the slow addition of water.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acetylated product.
Diazotization and Sandmeyer Reaction
Objective: To compare the efficiency of diazotization and subsequent chloro-de-amination of this compound and 3-aminopyridine.
Methodology:
-
Diazotization: In two separate beakers, dissolve this compound (1.0 eq) and 3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To each solution, add a cold aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In separate flasks, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool these solutions to 0 °C.
-
Coupling: Slowly add the cold diazonium salt solutions to the respective copper(I) chloride solutions with vigorous stirring.
-
Reaction: Allow the mixtures to warm to room temperature and then heat to 60 °C for 1 hour.
-
Work-up: Cool the reaction mixtures and extract the products with diethyl ether.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The products can be purified by distillation or column chromatography.
Visualizations
Caption: Electronic effects of substituents on the pyridine ring.
Caption: Generalized experimental workflow for reactivity comparison.
References
Purity Assessment of Commercial 3-Amino-5-chloropyridine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of the purity and analytical methodologies for commercially available 3-Amino-5-chloropyridine, a key building block in the synthesis of pharmaceuticals, particularly kinase inhibitors. This document offers a comparative analysis of typical purity, potential impurities, and detailed experimental protocols for accurate assessment, alongside a discussion of viable alternatives.
Overview of Commercial this compound Purity
Commercial this compound is typically offered at a high purity grade, generally exceeding 98%.[1][2][3] The most common analytical technique cited by suppliers for purity verification is Gas Chromatography (GC).[1][4] However, the actual purity and impurity profiles can vary between suppliers due to differences in synthetic routes and purification methods.
Table 1: Comparison of Stated Purity from Select Suppliers
| Supplier | Stated Purity (%) | Analytical Method |
| Supplier A | >98.0 | GC |
| Supplier B | ≥98 | Not Specified |
| Supplier C | 98 | Not Specified |
This table is a representation based on generally available information and is intended for illustrative purposes. For lot-specific data, always refer to the supplier's Certificate of Analysis.
Potential Impurities in Commercial this compound
The synthesis of this compound can result in several process-related impurities. Understanding these potential contaminants is crucial for developing robust analytical methods and for interpreting analytical data. The primary synthetic routes involve the chlorination of 3-aminopyridine or the amination of a dichloropyridine precursor.[2]
Common Impurities Include:
-
Regioisomers: The amination of dichloropyridines can lead to the formation of other aminomonochloropyridine isomers, such as 2-amino-5-chloropyridine and 4-amino-5-chloropyridine.[2] The separation and quantification of these isomers are critical.
-
Dichlorinated By-products: Incomplete or over-chlorination during the synthesis can result in the presence of dichlorinated aminopyridines, for instance, 3-amino-2,5-dichloropyridine.
-
Starting Material Residues: Unreacted starting materials, such as 3-aminopyridine or dichloropyridines, may persist in the final product.
-
Solvent Residues: Residual solvents from the reaction and purification steps are common impurities in chemical reagents.
Experimental Protocols for Purity Assessment
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the purity of this compound and detecting volatile impurities.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for amine analysis, such as an Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or a similar polar column is recommended.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 4 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing retention times with known standards.
High-Performance Liquid Chromatography (HPLC) for Isomeric Impurity Profiling
Reverse-phase HPLC with UV detection is highly effective for separating and quantifying non-volatile impurities, particularly regioisomers.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a suitable choice.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid, pH adjusted to 3 with orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). A 50:50 (v/v) mixture of buffered water and methanol can be a good starting point for method development.[6]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 10 µL.[6]
-
Data Analysis: Peak areas are used to quantify the main component and any impurities. The relative retention times of potential isomers should be established using reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and for identifying and quantifying impurities that have distinct proton signals.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: The spectrum should show characteristic signals for the aromatic protons and the amino protons. In CDCl₃, the aromatic protons of this compound are expected to appear as distinct signals in the aromatic region (typically between δ 7.0 and 8.5 ppm).[7][8][9] The amino protons will appear as a broad singlet.
-
Impurity Identification: The presence of unexpected signals may indicate impurities. Comparison with the spectra of known potential impurities (e.g., regioisomers) can aid in their identification. The integration of impurity signals relative to the main compound's signals can be used for quantification, especially with the addition of an internal standard with a known concentration.
-
Visualization of Experimental Workflows
Caption: Experimental workflow for the purity assessment of this compound.
Alternatives to this compound in Drug Development
In the context of kinase inhibitor synthesis, a primary application for this compound, other 3-amino-5-halopyridines can serve as alternatives. The choice of halogen can influence the reactivity of the molecule in key cross-coupling reactions.
Table 2: Comparison of 3-Amino-5-halopyridines as Alternatives
| Compound | Key Features | Application Notes |
| This compound | - Good reactivity in Suzuki and Buchwald-Hartwig couplings. - Cost-effective starting material. | A widely used building block in the synthesis of numerous kinase inhibitors.[10] |
| 3-Amino-5-bromopyridine | - Higher reactivity than the chloro-analog in many cross-coupling reactions due to the weaker C-Br bond. - May allow for milder reaction conditions. | Often preferred when higher reactivity is required for challenging coupling partners.[11][12] |
| 3-Amino-5-iodopyridine | - The most reactive of the halopyridines in palladium-catalyzed cross-coupling reactions. - Higher cost and potentially lower stability. | Used in cases where the chloro- and bromo-analogs are unreactive. |
The selection of the optimal 3-amino-5-halopyridine will depend on the specific synthetic route, the nature of the coupling partners, and cost considerations. For many applications, the balance of reactivity and cost makes this compound a suitable choice. However, for more demanding syntheses, the bromo or iodo analogs may be necessary to achieve the desired transformation efficiently.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. CAS 22353-34-0 | this compound - Synblock [synblock.com]
- 4. This compound | 22353-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 8. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 10. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]
A Spectroscopic Showdown: Unraveling the Isomers of 3-Amino-5-chloropyridine
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of 3-Amino-5-chloropyridine and its key isomers. This guide provides a side-by-side analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols to aid in characterization and differentiation.
The positional isomerism of substituted pyridines plays a critical role in determining their chemical reactivity, biological activity, and physical properties. For drug development professionals and medicinal chemists, the ability to unequivocally identify and characterize specific isomers is paramount. This guide offers an objective spectroscopic comparison of this compound and its isomers, presenting key experimental data in a clear, comparative format.
At a Glance: Spectroscopic Data Summary
To facilitate rapid comparison, the following tables summarize the available spectroscopic data for this compound and its common isomers. Variations in reported values may be attributed to different solvent conditions and instrumentation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-4 | H-6 | -NH₂ |
| This compound | ~8.0-8.2 | ~7.2-7.4 | ~8.0-8.2 | ~3.8 (broad s) |
| 2-Amino-3-chloropyridine | - | ~6.7 (dd) | ~7.9 (dd) | ~4.5 (broad s) |
| 2-Amino-5-chloropyridine | - | ~7.4 (dd) | ~8.0 (d) | ~4.6 (broad s) |
| 4-Amino-3-chloropyridine | ~8.1 (d) | - | ~8.1 (d) | ~4.9 (broad s) |
| 3-Amino-4-chloropyridine | ~8.0 (s) | - | ~6.8 (d) | ~5.8 (broad s) |
| 5-Amino-2-chloropyridine | - | ~7.1 (dd) | ~7.9 (d) | ~3.7 (broad s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2-Amino-3-chloropyridine | ~154 | ~118 | ~138 | ~122 | ~145 |
| 2-Amino-5-chloropyridine | ~158 | ~108 | ~138 | ~128 | ~148 |
| 4-Amino-3-chloropyridine | ~149 | ~124 | ~148 | ~121 | ~150 |
| 3-Amino-4-chloropyridine | ~142 | ~142 | ~120 | ~145 | ~126 |
| 5-Amino-2-chloropyridine | ~150 | ~136 | ~109 | ~145 | ~145 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretching | C=C, C=N Stretching | C-Cl Stretching |
| This compound | ~3400-3200 | ~1600-1400 | ~800-600 |
| 2-Amino-3-chloropyridine | ~3450, ~3300 | ~1620, ~1580, ~1450 | ~780 |
| 2-Amino-5-chloropyridine | ~3430, ~3310 | ~1630, ~1590, ~1470 | ~820 |
| 4-Amino-3-chloropyridine | ~3400-3200 | ~1600-1400 | ~800-600 |
| 3-Amino-4-chloropyridine | ~3400-3200 | ~1600-1400 | ~800-600 |
| 5-Amino-2-chloropyridine | ~3420, ~3300 | ~1610, ~1570, ~1480 | ~830 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 128/130 | 101, 93, 66 |
| 2-Amino-3-chloropyridine | 128/130 | 101, 93, 66 |
| 2-Amino-5-chloropyridine | 128/130 | 101, 93, 66 |
| 4-Amino-3-chloropyridine | 128/130 | 101, 93, 66 |
| 3-Amino-4-chloropyridine | 128/130 | 101, 93, 66 |
| 5-Amino-2-chloropyridine | 128/130 | 101, 93, 66 |
Table 5: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| This compound | Data not readily available | Data not readily available |
| 2-Amino-3-chloropyridine | Data not readily available | Data not readily available |
| 2-Amino-5-chloropyridine | Ethanol | ~245, ~310 |
| 4-Amino-3-chloropyridine | Data not readily available | Data not readily available |
| 3-Amino-4-chloropyridine | Data not readily available | Data not readily available |
| 5-Amino-2-chloropyridine | Data not readily available | Data not readily available |
Experimental Workflow and Methodologies
The characterization of this compound and its isomers relies on a systematic application of standard spectroscopic techniques. The logical workflow for this comparative analysis is depicted below.
Caption: Logical workflow for the spectroscopic comparison of isomers.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., DEPT or broadband decoupled) is employed.
-
A larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-5 seconds), and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A benchtop FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a KBr pellet press).
-
Sample Preparation (ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Approximately 1-2 mg of the finely ground sample is intimately mixed with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample is then scanned, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
A stock solution of the isomer is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
The stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
The spectrophotometer is blanked using the pure solvent in a matched cuvette.
-
The sample cuvette is then placed in the beam path, and the absorbance is scanned over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction (GC-MS):
-
A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.
-
The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
-
Ionization: Electron Ionization (EI) is a common method for these types of small molecules.[1] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum displays the relative abundance of each ion. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[3] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed in the molecular ion and any chlorine-containing fragments.
This guide provides a foundational spectroscopic comparison of this compound and its isomers. For definitive structural elucidation, a combination of these techniques, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), may be necessary. Researchers are encouraged to consult primary literature and spectral databases for more detailed information on specific isomers.
References
Safety Operating Guide
Proper Disposal of 3-Amino-5-chloropyridine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-5-chloropyridine, tailored for researchers, scientists, and professionals in drug development.
This guide outlines the necessary safety precautions, handling procedures, and disposal protocols to minimize risks associated with this compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as a toxic solid that can cause serious eye damage, skin irritation, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and dust.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust and vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2][3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2]
-
This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][2] As a chlorinated organic compound, it should be collected separately from non-halogenated organic waste.[4][5]
-
-
Container Management:
-
Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[2][6] The container should be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[6][7]
-
Ensure the container is kept tightly closed except when adding waste.[7] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[4]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] This area should be away from sources of ignition as thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][8]
-
-
Final Disposal:
Hazard and Physical Property Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 22353-34-0 |
| Molecular Formula | C₅H₅ClN₂ |
| Melting Point | 51 - 56 °C / 123.8 - 132.8 °F[1] |
| Flash Point | > 110 °C / > 230 °F[1] |
| UN Number | UN2811[1] |
| Hazard Class | 6.1 (Toxic solid)[1] |
| Packing Group | III[1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 3-Amino-5-chloropyridine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Amino-5-chloropyridine (CAS No. 22353-34-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, emergency first aid, and operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification | Standard |
| Eye Protection | Safety Goggles | Chemical splash goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Chemical Resistant Gloves | Nitrile rubber | While specific breakthrough times for this compound are not available, nitrile gloves generally provide good resistance to aromatic amines. Immediately replace gloves upon any sign of degradation or contamination. |
| Body Protection | Laboratory Coat | Standard | To be worn at all times in the laboratory. |
| Respiratory Protection | Air-Purifying Respirator | Half-face or full-face respirator with organic vapor/acid gas combination cartridges. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced[1]. |
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Detailed Handling Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.
1. Preparation and Pre-Handling Check:
- Ensure that the chemical fume hood is certified and functioning correctly.
- Verify that an eyewash station and safety shower are accessible.
- Don all required personal protective equipment as specified in the table above.
- Prepare all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) and place it within the fume hood.
2. Weighing the Compound:
- Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust.
- Carefully open the container of this compound.
- Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
- Avoid generating dust during the transfer.
- Once the desired amount is weighed, securely close the main container.
3. Dissolving the Compound:
- Place the weigh boat with the compound into a beaker containing a stir bar.
- Add the desired solvent to the beaker.
- Place the beaker on a stir plate and begin stirring until the solid is fully dissolved.
- Rinse the weigh boat and spatula with the solvent, adding the rinse to the beaker to ensure a complete transfer.
4. Post-Handling:
- Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
- Dispose of the weigh boat and any contaminated cleaning materials as halogenated organic waste.
- Remove gloves and wash hands thoroughly with soap and water.
Storage Plan
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[1].
-
Incompatible Materials: Keep away from strong oxidizing agents[1].
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Waste Stream Identification: this compound is classified as a halogenated organic waste.
-
Container: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list this compound as a constituent.
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
Disposal Procedure
-
Solid Waste: Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a sealed bag and placed in the designated halogenated organic solid waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled container for halogenated organic liquid waste.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Final Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, regional, and national regulations[1].
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
